5-Thiophen-2-yl-isoxazole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICENILRKNUKRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380174 | |
| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-11-8 | |
| Record name | 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thiophen-2-yl-isoxazole-3-carbaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the 1,3-dipolar cycloaddition of a thiophene-derived nitrile oxide with propargyl alcohol, followed by a selective oxidation to yield the target aldehyde.
This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and visual representations of the synthetic workflow to facilitate replication and further investigation by researchers in the field.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in two key stages:
-
Formation of the Isoxazole Core: A [3+2] cycloaddition reaction between in situ generated thiophene-2-carbonitrile oxide and propargyl alcohol affords the intermediate, (5-(thiophen-2-yl)isoxazol-3-yl)methanol. This reaction is a highly efficient method for constructing the 3,5-disubstituted isoxazole ring system.
-
Oxidation to the Aldehyde: The benzylic-type alcohol of the intermediate is then selectively oxidized to the corresponding carbaldehyde using a mild and efficient oxidation protocol, yielding the final product.
The overall synthetic transformation is depicted in the workflow diagram below.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with the expected quantitative data.
Step 1: Synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol
This step involves the formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. The precursor, thiophene-2-carboxaldehyde oxime, is first prepared from thiophene-2-carboxaldehyde. The nitrile oxide is then generated in situ and trapped by propargyl alcohol.
2.1. Preparation of Thiophene-2-carboxaldehyde Oxime
A widely used method for the synthesis of thiophene-2-carboxaldehyde oxime involves the reaction of thiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base.[1]
-
Protocol: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) are added. The mixture is heated at reflux (60-80°C) for 2-4 hours. After cooling, the product is isolated by filtration and can be recrystallized from a suitable solvent.
| Parameter | Value | Reference |
| Starting Material | Thiophene-2-carboxaldehyde | [1] |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate | [1] |
| Solvent | Ethanol/Water | [1] |
| Reaction Temperature | 60-80°C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 57-88% | [1] |
2.2. 1,3-Dipolar Cycloaddition to (5-(Thiophen-2-yl)isoxazol-3-yl)methanol
The following protocol is adapted from a similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[2]
-
Protocol: In a two-necked flask equipped with a magnetic stirrer and a dropping funnel, thiophene-2-carboxaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) are dissolved in carbon tetrachloride. An aqueous solution of sodium hypochlorite (5%, 1.5 eq) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to 70°C and stirred for 48 hours. After completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
| Parameter | Value (Analogous Reaction) | Reference |
| Starting Material | Thiophene-2-carboxaldehyde Oxime | [2] |
| Reagent | Propargyl Alcohol, Sodium Hypochlorite (5%) | [2] |
| Solvent | Carbon Tetrachloride | [2] |
| Reaction Temperature | 70°C | [2] |
| Reaction Time | 48 hours | [2] |
| Typical Yield | ~97% | [2] |
| Melting Point | 97°C | [2] |
Characterization Data for (3-para-tolyl-isoxazol-5-yl)methanol (Analogous Compound)[2]:
-
¹H-NMR (400 MHz, DMSO-d6): δ 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH2), 3.08 (t, 2H, CH2), 2.45 (s, 3H, CH3).
-
¹³C-NMR (100 MHz, DMSO-d6): δ 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7.
Step 2: Oxidation of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol to this compound
The Pinnick oxidation is a mild and selective method for the oxidation of aldehydes, which is particularly suitable for substrates containing sensitive functional groups like thiophenes. The following protocol is based on the oxidation of a similar heteroaromatic alcohol.[3]
-
Protocol: In a round-bottom flask, (5-(thiophen-2-yl)isoxazol-3-yl)methanol (1.0 eq) is dissolved in a 2:1 mixture of tert-butanol and water. To this solution, 2-methyl-2-butene (4.0 eq) and sodium dihydrogen phosphate monohydrate (1.2 eq) are added. The mixture is cooled in an ice bath, and sodium chlorite (80% technical grade, 1.5 eq) is added portion-wise, maintaining the temperature below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with a saturated aqueous solution of sodium sulfite. The tert-butanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | (5-(Thiophen-2-yl)isoxazol-3-yl)methanol | [3] |
| Reagents | Sodium chlorite, 2-Methyl-2-butene, NaH₂PO₄ | [3] |
| Solvent | tert-Butanol/Water (2:1) | [3] |
| Reaction Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | 2-4 hours | [3] |
| Typical Yield | High (expected) | [3] |
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | PubChem |
| Molecular Weight | 179.20 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
Alternative Synthetic Route: Vilsmeier-Haack Formylation
An alternative approach to the target molecule is the direct formylation of a 5-(thiophen-2-yl)isoxazole precursor using the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.
While this method is potentially more direct, the regioselectivity of the formylation on the isoxazole ring would need to be carefully controlled to favor substitution at the C3 position. The electron-withdrawing nature of the isoxazole ring might necessitate harsh reaction conditions, which could lead to side reactions on the thiophene moiety.
Conclusion
The presented two-step synthetic route, involving a 1,3-dipolar cycloaddition followed by a Pinnick oxidation, offers a reliable and high-yielding pathway to this compound. The detailed protocols and compiled data in this guide are intended to provide researchers with the necessary information to successfully synthesize this valuable compound for applications in drug discovery and materials science. The alternative Vilsmeier-Haack approach, while conceptually simpler, may present challenges in regioselectivity and requires further investigation for optimization.
References
An In-depth Technical Guide to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Structure and Identifiers
This compound is a heterocyclic organic compound featuring a central isoxazole ring substituted with a thiophene group at the 5-position and a carbaldehyde (formyl) group at the 3-position.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference |
| Molecular Formula | C8H5NO2S | [1] |
| Molecular Weight | 179.20 g/mol | [2] |
| IUPAC Name | 5-(thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | [1] |
| SMILES | O=Cc1cc(on1)-c2cccs2 | [1] |
| InChI | InChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H | [1] |
| InChIKey | ICENILRKNUKRPB-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [2] |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Physicochemical and Spectral Data
While specific experimental spectral data for this compound is not widely available in the cited literature, predicted data and characteristics of similar compounds are summarized below.
Table 2: Predicted Physicochemical and Spectral Properties
| Property | Predicted Value/Characteristic | Reference |
| XlogP | 1.5 | [1] |
| Monoisotopic Mass | 179.0041 Da | [1] |
| Predicted [M+H]+ | 180.01138 m/z | [1] |
| Predicted 1H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm; Thiophene and isoxazole ring protons: ~7.0-8.5 ppm. | Based on similar structures[3] |
| Predicted 13C NMR | Carbonyl carbon (C=O): ~180-190 ppm; Aromatic carbons: ~110-160 ppm. | Based on similar structures[3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A plausible synthesis could involve the reaction of thiophene-2-carboxaldehyde oxime with an appropriate three-carbon building block that can be subsequently converted to the aldehyde functionality. A more direct approach would be the cycloaddition of a thiophene-containing nitrile oxide with a suitable acetylene derivative bearing a protected aldehyde group.
Experimental Protocol: A Plausible [3+2] Cycloaddition Approach
This protocol is a hypothetical procedure based on general methods for isoxazole synthesis.[4][5][6]
Step 1: Generation of Thiophene-2-carbonitrile oxide
-
To a solution of thiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane or THF, add a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base (e.g., triethylamine) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the formation of the nitrile oxide by thin-layer chromatography (TLC).
Step 2: Cycloaddition with an Acetaldehyde Equivalent
-
To the in-situ generated thiophene-2-carbonitrile oxide, add propargyl aldehyde diethyl acetal (1.1 equivalents).
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC.
Step 3: Deprotection of the Aldehyde
-
Upon completion of the cycloaddition, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
Step 4: Work-up and Purification
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Synthetic Workflow Diagram
Caption: A plausible workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The isoxazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[7] Similarly, thiophene derivatives exhibit a wide range of biological activities. The combination of these two heterocycles in a single molecule makes this compound a compound of significant interest for drug discovery.
While specific biological data for the title compound is limited, research on closely related 5-(thiophen-2-yl)isoxazoles has identified them as promising anti-breast cancer agents.[8][9] These studies suggest that the 5-(thiophen-2-yl)isoxazole scaffold can exhibit potent and selective cytotoxicity against cancer cell lines.
Potential Mechanism of Action: Estrogen Receptor α (ERα) Antagonism
In silico and in vitro studies on certain 5-(thiophen-2-yl)isoxazole derivatives have indicated that they may exert their anti-cancer effects by acting as antagonists of the estrogen receptor alpha (ERα).[8][9] ERα is a key driver in the proliferation of a significant portion of breast cancers.
Proposed Signaling Pathway
Caption: A proposed signaling pathway for the anti-cancer activity of 5-(thiophen-2-yl)isoxazole derivatives.
It is important to note that while this provides a potential avenue for the biological activity of this compound, experimental validation for this specific compound is required. The aldehyde functionality at the 3-position could influence its binding affinity and overall activity compared to other derivatives.
Summary and Future Directions
This compound is a structurally interesting heterocyclic compound with potential for further investigation in medicinal chemistry. The presence of both the isoxazole and thiophene moieties suggests a likelihood of biological activity. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full spectral characterization (NMR, MS, IR).
-
Biological Screening: Evaluation of the compound's activity against a panel of cancer cell lines, particularly those that are ERα-positive.
-
Mechanism of Action Studies: If activity is confirmed, detailed studies to elucidate the precise molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the role of the carbaldehyde group and other structural features in determining biological activity.
This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this compound.
References
- 1. PubChemLite - this compound (C8H5NO2S) [pubchemlite.lcsb.uni.lu]
- 2. 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring linked to an isoxazole core, which is further functionalized with a carbaldehyde group. The isoxazole moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiophene ring, another biologically significant heterocycle, can modulate the pharmacological profile of the molecule.[3] Thiophene-containing isoxazoles have shown promise as potential antimicrobial and anticancer agents.[1][4] This technical guide provides an overview of the available spectroscopic data, a detailed plausible synthesis protocol, and a visualization of the synthetic workflow for this compound.
Spectroscopic Data
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.01138 |
| [M+Na]⁺ | 201.99332 |
| [M-H]⁻ | 177.99682 |
| [M+NH₄]⁺ | 197.03792 |
| [M+K]⁺ | 217.96726 |
| [M]⁺ | 179.00355 |
| Data sourced from PubChem. |
Note on Other Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not available, analogous structures have been characterized. For a similar compound, 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one, the proton of the thiophene ring and the vinyl proton appear in the aromatic region of the ¹H NMR spectrum, and the methyl group appears in the aliphatic region.[6]
-
Infrared (IR) Spectroscopy: For related isoxazole structures, characteristic peaks include C=N stretching and N-O stretching vibrations.[7] The IR spectrum of the precursor, thiophene-2-carbaldehyde, shows a strong carbonyl (C=O) stretching band around 1665 cm⁻¹.[8]
Experimental Protocols
A plausible and detailed experimental protocol for the synthesis of this compound can be constructed based on established methods for the synthesis of isoxazole derivatives, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[9][10]
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from thiophene-2-carbaldehyde.
Step 1: Synthesis of Thiophene-2-carbaldehyde oxime
-
To a solution of thiophene-2-carbaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain thiophene-2-carbaldehyde oxime.
Step 2: 1,3-Dipolar Cycloaddition to form this compound
-
Dissolve the thiophene-2-carbaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to generate the corresponding nitrile oxide in situ.
-
To this mixture, add a suitable dipolarophile, which in this case would be propynal (propiolaldehyde) (1.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Potential Biological Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated, derivatives of thiophene-isoxazole have been investigated for their potential as anticancer agents.[3] Some isoxazole-containing compounds have been shown to inhibit enzymes such as cyclooxygenase (COX).[11] Further research is required to determine the precise mechanism of action and any associated signaling pathways for this particular compound. The general antimicrobial activity of isoxazole derivatives suggests possible interference with microbial cell wall synthesis or other essential cellular processes.[1]
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 5. Sigma Aldrich 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. preprints.org [preprints.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Similarly, the thiophene moiety is a crucial component in numerous therapeutic agents, contributing to enhanced potency and favorable pharmacokinetic profiles.[6] The conjugation of these two heterocyclic systems in the form of 5-Thiophen-2-yl-isoxazole derivatives has yielded promising compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known biological activities of compounds structurally related to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, details relevant experimental protocols, and visualizes key cellular pathways and workflows. While direct biological data for this compound is not extensively available in the reviewed literature, this document extrapolates potential activities and testing methodologies based on closely related analogues.
Anticipated Biological Profile
Based on the activities of structurally similar 5-Thiophen-2-yl-isoxazole derivatives, it is hypothesized that this compound could exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action for this class of compounds appears to be the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.[6][7]
Quantitative Data for 5-Thiophen-2-yl-isoxazole Derivatives
The following tables summarize the in vitro cytotoxicity data for several 5-Thiophen-2-yl-isoxazole and 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of the core scaffold.
Table 1: Anticancer Activity of 5-(Thiophen-2-yl)isoxazole Derivatives [7]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| TTI-6 | MCF-7 (Breast) | 1.91 |
| TTI-4 | MCF-7 (Breast) | 2.63 |
Table 2: Anticancer Activity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives [7]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 20b | HepG-2 (Liver) | 4.37 ± 0.7 |
| Compound 20b | A-549 (Lung) | 8.03 ± 0.5 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogues.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2.6 × 10⁴ cells/well and incubated for 72 hours until confluent.[8]
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 50, 100, 500 µg/ml) and incubated for 24 hours.[8]
-
MTS Reagent Addition: After the treatment period, 20 µl of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[8]
-
Incubation and Measurement: The plate is incubated at 37°C for 2 hours. The absorbance is then measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Derivatives of 5-(Thiophen-2-yl)isoxazole have been shown to exert their anticancer effects by targeting specific molecular pathways.
Estrogen Receptor Alpha (ERα) Inhibition
In breast cancer cells, certain 5-(Thiophen-2-yl)isoxazole derivatives have been identified as inhibitors of Estrogen Receptor Alpha (ERα).[6] ERα is a crucial nuclear hormone receptor that plays a significant role in the progression of some breast cancers.[6] Inhibition of ERα signaling can lead to the induction of apoptosis.[6][9]
References
- 1. ijpca.org [ijpca.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-thiophen-2-yl-isoxazole-3-carbaldehyde and its derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics. The core structure, which combines a thiophene and an isoxazole ring, is a key pharmacophore in various biologically active molecules. This document details the synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Strategy
The most common and efficient method for synthesizing the 5-thiophen-2-yl-isoxazole core is through a 1,3-dipolar cycloaddition reaction. This is followed by functional group manipulations to introduce the carbaldehyde group at the 3-position of the isoxazole ring.
A plausible and effective synthetic route involves two main steps:
-
1,3-Dipolar Cycloaddition: Formation of the isoxazole ring by reacting a thiophene-derived nitrile oxide with a suitable dipolarophile. A common approach is the in-situ generation of thiophene-2-carbonitrile oxide from thiophene-2-aldoxime, which then reacts with propargyl alcohol to yield (5-thiophen-2-yl-isoxazol-3-yl)methanol.
-
Oxidation: The primary alcohol functional group of the intermediate is then oxidized to the desired carbaldehyde using a mild and selective oxidizing agent.
This two-step process provides a reliable pathway to the target molecule, this compound, which can then be used as a versatile building block for the synthesis of a wide range of derivatives.
Experimental Protocols
Step 1: Synthesis of (5-Thiophen-2-yl-isoxazol-3-yl)methanol
This protocol is adapted from a similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and outlines the 1,3-dipolar cycloaddition reaction.
Reaction Scheme:
Thiophene-2-aldoxime + Propargyl alcohol → (5-Thiophen-2-yl-isoxazol-3-yl)methanol
Materials:
-
Thiophene-2-aldoxime
-
Propargyl alcohol
-
Carbon tetrachloride (CCl₄)
-
5% Sodium hypochlorite (NaOCl) solution
-
Magnetic stirrer
-
Reaction flask with a dropping funnel
Procedure:
-
In a 50 mL two-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-aldoxime (e.g., 5 mmol) and propargyl alcohol (e.g., 10 mmol, 2 equivalents) in carbon tetrachloride (10 mL).
-
Slowly add a 5% aqueous solution of sodium hypochlorite (e.g., 15 mL) dropwise to the stirred reaction mixture through the dropping funnel.
-
After the addition is complete, stir the reaction mixture vigorously at 70°C for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure (5-thiophen-2-yl-isoxazol-3-yl)methanol.
Step 2: Synthesis of this compound
This protocol describes the oxidation of the intermediate alcohol to the target aldehyde. A variety of mild oxidation methods can be employed; a representative protocol using pyridinium chlorochromate (PCC) is provided below.
Reaction Scheme:
(5-Thiophen-2-yl-isoxazol-3-yl)methanol → this compound
Materials:
-
(5-Thiophen-2-yl-isoxazol-3-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Magnetic stirrer
-
Reaction flask
Procedure:
-
In a round-bottom flask, dissolve (5-thiophen-2-yl-isoxazol-3-yl)methanol (e.g., 1 mmol) in anhydrous dichloromethane (20 mL).
-
Add pyridinium chlorochromate (PCC) (e.g., 1.5 mmol, 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Thiophene-2-aldoxime | C₅H₅NOS | 127.16 | Solid | 136-138 |
| Propargyl alcohol | C₃H₄O | 56.06 | Liquid | -52 |
| (5-Thiophen-2-yl-isoxazol-3-yl)methanol | C₈H₇NO₂S | 181.21 | Solid | Not reported |
| This compound | C₈H₅NO₂S | 179.20 | Solid | Not reported |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), δ ~7.7-7.2 (m, 3H, thiophene protons), δ ~6.9 (s, 1H, isoxazole proton) |
| ¹³C NMR (CDCl₃) | δ ~185 (C=O, aldehyde), δ ~170, 160 (isoxazole carbons), δ ~130-125 (thiophene carbons), δ ~105 (isoxazole C-4) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretching, aldehyde), ~1600 (C=N stretching), ~1450, 1380 (ring stretching) |
| Mass Spectrometry | m/z = 179 (M⁺) |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Biological Signaling Pathway
Derivatives of 5-thiophen-2-yl-isoxazole have been identified as potent inhibitors of the estrogen receptor alpha (ERα) signaling pathway, which is a key driver in many breast cancers.[1] The diagram below illustrates the mechanism of action.
References
An In-depth Technical Guide on the Mechanism of Action of 5-Thiophen-2-yl-isoxazole Derivatives
Disclaimer: This document provides a detailed overview of the mechanism of action for derivatives of 5-Thiophen-2-yl-isoxazole. As of the current date, specific research on the mechanism of action of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde is not publicly available. The information presented herein is based on studies of structurally related compounds and is intended to provide insights into the potential biological activities of this class of molecules for researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The fusion of a thiophene ring at the 5-position of the isoxazole core creates a class of compounds with significant therapeutic potential. While the specific biological activity of this compound is yet to be fully elucidated, research into its derivatives has revealed promising anti-cancer and enzyme-inhibitory activities. This guide will focus on the established mechanisms of action for these closely related analogues.
Anti-Breast Cancer Activity of 5-Thiophen-2-yl-isoxazole Derivatives
A significant body of research has focused on the development of 5-Thiophen-2-yl-isoxazole derivatives as potent agents against breast cancer. These studies have identified Estrogen Receptor Alpha (ERα) as a key molecular target.
Mechanism of Action: ERα Inhibition
A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles have been synthesized and evaluated for their anti-cancer properties.[3] The lead compound from this series, TTI-6, demonstrated superior activity against the MCF-7 human breast cancer cell line.[3] The proposed mechanism of action involves the inhibition of ERα, a crucial nuclear hormone receptor that plays a pivotal role in the progression of several human cancers.[3] In silico molecular docking and induced-fit analysis have supported the direct interaction of these compounds with ERα.[3] Further experimental evidence suggests that the anti-proliferative effects are mediated through the induction of apoptosis.[3]
Quantitative Data: In Vitro Anti-Cancer Activity
The following table summarizes the in vitro anti-cancer activity of key 5-Thiophen-2-yl-isoxazole derivatives against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) |
| TTI-4 | MCF-7 | 2.63 |
| TTI-6 | MCF-7 | 1.91 |
| TTI-4 | 4T1 | >50 |
| TTI-6 | 4T1 | >50 |
| TTI-4 | PC-3 | >50 |
| TTI-6 | PC-3 | >50 |
Data sourced from Pattanayak, P., et al. (2023).[3]
Signaling Pathway: ERα Inhibition and Apoptosis Induction
The binding of 5-Thiophen-2-yl-isoxazole derivatives to ERα is hypothesized to disrupt its normal function, leading to the downstream induction of apoptosis.
Caption: Proposed mechanism of ERα inhibition by 5-Thiophen-2-yl-isoxazole derivatives leading to apoptosis.
Experimental Protocols
Synthesis of 5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(aryl)isoxazoles (General Procedure)
A metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy was utilized for the synthesis of the target compounds.[3] The key steps involve the reaction of α,β-unsaturated ketones with CF3SO2Na and tBuONO.[3]
In Vitro Anti-Cancer Screening
The anti-cancer activities of the synthesized molecules were evaluated against MCF-7, 4T1, and PC-3 cancer cell lines using a standard MTT assay.[3]
Apoptosis Induction, Cell Cycle Analysis, and Nuclear Staining
Further mechanistic studies with the lead compound, TTI-6, involved apoptosis induction assays, cell cycle analysis, and nuclear staining to confirm an apoptotic cell death mechanism.[3]
Experimental Workflow: In Vitro Anti-Cancer Evaluation
Caption: A representative workflow for the synthesis and in vitro evaluation of 5-Thiophen-2-yl-isoxazole derivatives.
Enzyme Inhibition: Xanthine Oxidase
Derivatives of 5-substituted isoxazole-3-carboxylic acids have also been investigated as inhibitors of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway responsible for the production of uric acid.[4]
Mechanism of Action: Xanthine Oxidase Inhibition
A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as potential XO inhibitors.[4] The most potent compound in this series exhibited a mixed-type inhibition of XO.[4] Molecular docking studies suggest that these compounds can bind to the active site of XO, with the isoxazole ring oxygen forming hydrogen bonds with key amino acid residues such as Ser876 and Thr1010.[4]
Quantitative Data: Xanthine Oxidase Inhibition
| Compound | Target | IC50 (µM) |
| 6c | Xanthine Oxidase | 0.13 |
| Allopurinol | Xanthine Oxidase | 2.93 |
Data sourced from Li, J., et al. (2024).[4]
Conclusion
While the specific mechanism of action for this compound remains to be determined, the research on its derivatives provides a strong foundation for future investigations. The 5-Thiophen-2-yl-isoxazole scaffold has demonstrated significant potential as a platform for the development of targeted therapies, particularly in the areas of oncology and inflammatory diseases. The inhibition of key proteins such as ERα and xanthine oxidase highlights the diverse biological activities that can be achieved through modification of this versatile heterocyclic core. Further studies are warranted to explore the full therapeutic potential of this class of compounds.
References
- 1. ijpca.org [ijpca.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Thiophen-2-yl-isoxazole-3-carbaldehyde: A Versatile Heterocyclic Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a valuable heterocyclic building block in organic synthesis, offering a unique combination of a thiophene ring, an isoxazole core, and a reactive aldehyde functionality. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in the development of novel bioactive molecules and functional materials. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in the laboratory.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The isoxazole moiety, in particular, is a privileged scaffold found in numerous biologically active compounds. When combined with a thiophene ring, another important pharmacophore, the resulting 5-thiophen-2-yl-isoxazole core presents a unique chemical space for exploration. The presence of a carbaldehyde group at the 3-position of the isoxazole ring provides a versatile handle for a wide range of chemical transformations, making this compound a highly attractive starting material for the synthesis of more complex molecular architectures.
Physicochemical and Spectroscopic Data
While detailed experimental spectroscopic data for this compound is not extensively reported in the literature, its basic properties can be summarized from supplier information and predicted data.
| Property | Value |
| Molecular Formula | C₈H₅NO₂S |
| Molecular Weight | 179.20 g/mol |
| Appearance | Solid |
| InChI | 1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H |
| SMILES | O=Cc1cc(on1)-c2cccs2 |
Predicted Spectroscopic Data:
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Assignment |
| 10.1 (s, 1H) | Singlet | -CHO | |
| 7.7 (d, 1H) | Doublet | Thiophene-H | |
| 7.5 (d, 1H) | Doublet | Thiophene-H | |
| 7.2 (t, 1H) | Triplet | Thiophene-H | |
| 6.9 (s, 1H) | Singlet | Isoxazole-H4 |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) | Assignment |
| 184.0 | C=O (aldehyde) | |
| 169.0 | C5 (isoxazole) | |
| 161.0 | C3 (isoxazole) | |
| 130.0-127.0 | Thiophene CHs | |
| 128.0 | Thiophene C-ipso | |
| 105.0 | C4 (isoxazole) |
Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Proposed Experimental Protocol
Step 1: Synthesis of Thiophene-2-aldoxime
To a solution of thiophene-2-carbaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford thiophene-2-aldoxime, which can be used in the next step without further purification.
Step 2: Synthesis of Thiophene-2-hydroximoyl chloride
Thiophene-2-aldoxime (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the hydroximoyl chloride can be monitored by TLC.
Step 3: [3+2] Cycloaddition to form (5-(Thiophen-2-yl)isoxazol-3-yl)methanol
To the solution of thiophene-2-hydroximoyl chloride, propargyl alcohol (1.2 eq) is added, followed by the slow addition of triethylamine (1.5 eq) at 0 °C. The reaction mixture is then stirred at room temperature overnight. The mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield (5-(thiophen-2-yl)isoxazol-3-yl)methanol.
Step 4: Oxidation to this compound
To a solution of (5-(thiophen-2-yl)isoxazol-3-yl)methanol (1.0 eq) in dichloromethane, an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography to afford this compound.
Applications in Organic Synthesis: The Knoevenagel Condensation
The aldehyde functionality of this compound makes it an excellent substrate for the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.
Caption: General workflow for the Knoevenagel condensation.
General Experimental Protocol for Knoevenagel Condensation
A mixture of this compound (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of a base (e.g., piperidine, 0.1 eq) in a suitable solvent (e.g., ethanol, toluene) is heated to reflux for a period of 2-8 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent to yield the pure product.
Expected Products and Quantitative Data
The Knoevenagel condensation of this compound with various active methylene compounds is expected to proceed in good to excellent yields, based on analogous reactions with other heterocyclic aldehydes.
| Active Methylene Compound | Product Structure | Expected Yield (%) |
| Malononitrile | 2-((5-(thiophen-2-yl)isoxazol-3-yl)methylene)malononitrile | 85-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-(thiophen-2-yl)isoxazol-3-yl)acrylate | 80-90 |
| Diethyl malonate | Diethyl 2-((5-(thiophen-2-yl)isoxazol-3-yl)methylene)malonate | 75-85 |
| Meldrum's acid | 5-((5-(thiophen-2-yl)isoxazol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 90-98 |
Other Potential Synthetic Applications
Beyond the Knoevenagel condensation, the aldehyde group of this compound can participate in a variety of other important organic transformations, further highlighting its utility as a versatile building block.
-
Wittig Reaction: Reaction with phosphorus ylides can be employed to synthesize various vinyl-substituted 5-thiophen-2-yl-isoxazoles. This provides a route to extend the carbon chain and introduce double bonds with stereochemical control.
-
Reductive Amination: The aldehyde can be converted into a range of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This is a powerful method for introducing nitrogen-containing functional groups.
-
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde will generate secondary alcohols, providing a means to introduce a variety of alkyl, aryl, and vinyl substituents.
-
Henry Reaction: Condensation with nitroalkanes in the presence of a base affords β-nitro alcohols, which are valuable intermediates for the synthesis of amino alcohols and other functionalized molecules.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in drug discovery and materials science. The thiophene and isoxazole rings are known to interact with various biological targets, and the diverse functionalities that can be introduced via the aldehyde group allow for the fine-tuning of physicochemical and biological properties.
Potential Therapeutic Targets of 5-Thiophen-2-yl-isoxazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of 5-Thiophen-2-yl-isoxazole compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key quantitative data, details experimental protocols for the investigation of these compounds, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Core Therapeutic Targets and Quantitative Data
The primary therapeutic areas identified for 5-Thiophen-2-yl-isoxazole derivatives are oncology, inflammation, and neuro-regeneration. The quantitative data for their activity against key targets are summarized below.
Anticancer Activity: Estrogen Receptor Alpha (ERα) Inhibition
A significant body of research has focused on the anticancer properties of 5-Thiophen-2-yl-isoxazole compounds, particularly their ability to inhibit Estrogen Receptor Alpha (ERα), a key driver in the progression of certain types of breast cancer.[1] The half-maximal inhibitory concentration (IC50) values of representative compounds against the MCF-7 human breast cancer cell line, which is ERα-positive, are presented in Table 1.
Table 1: Anticancer Activity of 5-Thiophen-2-yl-isoxazole Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Structure | IC50 (µM) |
| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | 1.91[1] |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63[1] |
Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition
Certain isoxazole derivatives have demonstrated potent inhibitory effects on 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This suggests their potential in treating inflammatory conditions such as asthma.[2] Table 2 summarizes the 5-LOX inhibitory activity of selected isoxazole compounds.
Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Isoxazole Derivatives
| Compound ID | IC50 (µM) |
| C3 | 8.47[2] |
| C5 | 10.48[2] |
| C6 | 3.67[2] |
| C1 | 74.09[2] |
| C2 | 47.59[2] |
| C4 | 103.59[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of 5-Thiophen-2-yl-isoxazole compounds.
Synthesis of 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoles
Objective: To synthesize 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives.
General Procedure:
A general synthetic route involves a three-step process starting from commercially available vanillin, which is first converted to 3,4-dimethoxybenzaldehyde.[1] This is followed by a Claisen-Schmidt condensation to form a chalcone, (E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[1] The final step is a metal-free, cascade regio- and stereoselective trifluoromethyloximation and cyclization of the chalcone to yield the desired 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole.[1]
In Vitro Anticancer Assays
MCF-7 human breast cancer cells are cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Objective: To determine the ability of the compounds to induce apoptosis in cancer cells.
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-Thiophen-2-yl-isoxazole compounds for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Objective: To assess the effect of the compounds on cell cycle progression.
Protocol:
-
Seed MCF-7 cells and treat with the compounds as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Objective: To visualize nuclear morphology changes indicative of apoptosis.
Protocol:
-
Grow MCF-7 cells on coverslips in a 6-well plate and treat them with the compounds.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Stain the cell nuclei with a 300 nM DAPI solution in PBS for 5 minutes in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the nuclear morphology using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the inhibitory activity of the compounds against the 5-LOX enzyme.
Protocol:
-
Prepare an assay buffer of 50 mM Tris-HCl (pH 7.4).
-
The reaction mixture should contain the 5-LOX enzyme, the test compound (dissolved in a suitable solvent like DMSO), and the substrate, linoleic acid.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[2]
Neuronal Differentiation Assay
Objective: To evaluate the potential of the compounds to induce neuronal differentiation.
Protocol:
-
Culture SH-SY5Y human neuroblastoma cells in a growth medium.
-
To induce differentiation, switch to a differentiation medium containing a low serum concentration and an inducing agent, such as retinoic acid (RA).[3][4]
-
Treat the cells with various concentrations of the 5-Thiophen-2-yl-isoxazole compounds in the differentiation medium.
-
Monitor the cells for morphological changes indicative of neuronal differentiation, such as neurite outgrowth, over several days.
-
Assess neuronal differentiation by immunofluorescence staining for neuronal markers like β-III-tubulin or MAP2.
Signaling Pathways and Mechanistic Diagrams
The therapeutic effects of 5-Thiophen-2-yl-isoxazole compounds are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows.
Estrogen Receptor Alpha (ERα) Signaling Pathway in Breast Cancer
5-Lipoxygenase (5-LOX) Inflammatory Pathway
Experimental Workflow for Anticancer Activity Assessment
Conclusion
5-Thiophen-2-yl-isoxazole compounds represent a versatile scaffold with significant potential for the development of novel therapeutics. Their demonstrated activity against key targets in cancer and inflammation, namely ERα and 5-LOX, warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this promising class of molecules. Future studies should focus on optimizing the structure-activity relationships, evaluating in vivo efficacy and safety profiles, and exploring additional therapeutic targets to broaden the clinical applicability of 5-Thiophen-2-yl-isoxazole derivatives.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 4. static.igem.org [static.igem.org]
An In-depth Technical Guide to the Discovery and History of Thiophene-Containing Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Thiophene-containing isoxazoles represent a compelling class of heterocyclic compounds that has garnered significant attention in the field of drug discovery. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a privileged scaffold known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is a key component in numerous approved drugs, contributing to improved pharmacokinetic and pharmacodynamic profiles.[1] The combination of these two moieties has led to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of thiophene-containing isoxazoles, with a focus on their potential as anticancer and antimicrobial agents.
Discovery and Early History
While the synthesis of the isoxazole ring was first reported in the late 19th century, pinpointing the exact moment of the first synthesis of a thiophene-containing isoxazole is challenging based on currently available digitized literature. Early research into heterocyclic chemistry during the mid-20th century saw a surge in the exploration of novel molecular frameworks. It is likely that the first thiophene-containing isoxazoles were synthesized during this period as part of broader investigations into the reactivity and derivatization of thiophene and isoxazole precursors.
The primary and most versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Another classical and widely employed method involves the condensation of a β-diketone with hydroxylamine. Given the commercial availability of thiophene-derived aldehydes, ketones, and alkynes, early organic chemists would have had the necessary building blocks to construct the thiophene-isoxazole scaffold.
More recent and well-documented research has focused on the synthesis and biological evaluation of a wide array of thiophene-containing isoxazoles. These studies have been pivotal in establishing the therapeutic potential of this class of compounds, particularly in oncology and infectious diseases.
Synthetic Methodologies and Experimental Protocols
The synthesis of thiophene-containing isoxazoles is most commonly achieved through the reaction of a thiophene-substituted chalcone with hydroxylamine hydrochloride. This method allows for the versatile placement of various substituents on the phenyl ring of the isoxazole.
General Synthesis of 3-(Aryl)-5-(thiophen-2-yl)isoxazoles from Chalcones
The synthesis proceeds in two main steps: the Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclization with hydroxylamine to form the isoxazole ring.
-
To a solution of 2-acetylthiophene (1.26 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 4-6 hours, during which a solid precipitate typically forms.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure chalcone.
-
A mixture of the synthesized thiophene chalcone (2.46 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in ethanol (30 mL) is prepared.
-
An aqueous solution of potassium hydroxide (40%, 5 mL) is added, and the mixture is refluxed for 8-10 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure 3-(4-methoxyphenyl)-5-(thiophen-2-yl)isoxazole.
Biological Activities and Therapeutic Potential
Thiophene-containing isoxazoles have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of thiophene-containing isoxazoles against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
The following table summarizes the in vitro anticancer activity (IC50 values) of selected thiophene-containing isoxazole derivatives against various human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [1] |
| TTI-6 | 3-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 1.91 | [1] |
| Compound 3c | 2-(4-chlorobenzylidene)cyclohexane-1,3-dione derivative leading to a fused thiophene-isoxazole structure | A549 (Lung) | 0.29 | [2] |
| Compound 5d | Tetrahydrobenzo[b]thiophen-5-one derivative | A549 (Lung) | 0.68 | [2] |
| Compound 16c | Fused thiophene-isoxazole derivative | A549 (Lung) | 0.42 | [2] |
Several key signaling pathways implicated in cancer progression have been identified as targets for thiophene-containing isoxazoles.
-
Estrogen Receptor Alpha (ERα) Signaling: In breast cancer, particularly in ER-positive subtypes, the estrogen receptor alpha is a critical driver of tumor growth. Certain 5-(thiophen-2-yl)isoxazoles have been shown to target and inhibit ERα, leading to apoptosis in breast cancer cells.[1]
-
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in numerous cancers. Thiophene-containing isoxazoles have been identified as inhibitors of c-Met kinase.[2]
-
Pim-1 Kinase Signaling Pathway: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell cycle progression and apoptosis. Thiophene-containing isoxazoles have shown inhibitory activity against Pim-1 kinase.[2]
The following workflow outlines a typical procedure for assessing the inhibitory activity of a thiophene-containing isoxazole against a target kinase.
Antimicrobial Activity
Thiophene-containing isoxazoles have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but may involve the disruption of essential cellular processes in microorganisms.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene-containing isoxazole derivatives against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| TPI-1 | 3-phenyl-5-(thiophen-2-yl)isoxazole derivative | E. coli | 6.25 | [3] |
| TPI-1 | 3-phenyl-5-(thiophen-2-yl)isoxazole derivative | C. albicans | 12.50 | [3] |
| TPI-2 | 3-(4-chlorophenyl)-5-(thiophen-2-yl)isoxazole derivative | B. subtilis | 6.25 | [3] |
| TPI-2 | 3-(4-chlorophenyl)-5-(thiophen-2-yl)isoxazole derivative | S. aureus | 6.25 | [3] |
| Compound 5c | Chloro-substituted thienyl-isoxazoline | S. aureus | 6.25 | [3] |
| Compound 5j | Chloro-substituted thienyl-isoxazoline | C. albicans | 6.25 | [3] |
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The thiophene-containing isoxazole is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of thiophene-containing isoxazoles. Key structural features that influence their biological activity have been identified:
-
Substitution on the Phenyl Ring of the Isoxazole: The nature and position of substituents on the phenyl ring attached to the isoxazole core significantly impact activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, at the para-position of the phenyl ring often enhance anticancer activity.[4] The presence of multiple methoxy groups on the phenyl ring has also been shown to increase potency.[1]
-
Position of the Thiophene Ring: The placement of the thiophene ring at the 5-position of the isoxazole has been found to be favorable for anticancer activity against certain cell lines.[1]
-
Substituents on the Thiophene Ring: Modifications to the thiophene ring itself can also modulate activity. For instance, the introduction of a chloro group on the thiophene ring has been associated with improved antimicrobial effects.[3]
Conclusion and Future Perspectives
Thiophene-containing isoxazoles represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility and the tunable nature of their structure allow for the systematic exploration of chemical space to identify potent and selective modulators of various biological targets. The demonstrated efficacy of these compounds as anticancer and antimicrobial agents warrants further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this fascinating class of heterocyclic compounds holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry. The isoxazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The incorporation of a thiophene moiety can further enhance the therapeutic properties of the isoxazole scaffold. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents. The primary focus will be on its application as a precursor for anti-cancer agents targeting the Estrogen Receptor Alpha (ERα), with additional protocols for evaluating its potential as an anti-inflammatory and antimicrobial agent.
Anti-Cancer Applications: Targeting Estrogen Receptor Alpha (ERα)
Derivatives of 5-Thiophen-2-yl-isoxazole have shown promise as potent anti-breast cancer agents. These compounds can be designed to inhibit the Estrogen Receptor Alpha (ERα), a key driver in the progression of the majority of breast cancers.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of ERα in breast cancer cells and the proposed point of intervention for this compound derivatives.
References
Application Notes: 5-Thiophen-2-yl-isoxazole-3-carbaldehyde in the Synthesis of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde as a scaffold for developing novel antibacterial agents. The presence of both the thiophene and isoxazole moieties suggests significant potential for biological activity, as both heterocycles are known pharmacophores in numerous antimicrobial drugs.[1][2] The aldehyde functional group serves as a versatile handle for the synthesis of various derivatives, including chalcones and Schiff bases, which are classes of compounds frequently associated with antibacterial properties.
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. The isoxazole ring is a key component in several clinically used antibiotics, and thiophene-containing compounds have also demonstrated a broad spectrum of antimicrobial activities. The combination of these two privileged scaffolds in this compound makes it an attractive starting material for the synthesis of new drug candidates. This document outlines synthetic protocols for the derivatization of this aldehyde and the subsequent evaluation of the antibacterial activity of the resulting compounds.
Synthesis of Antibacterial Agents
The aldehyde functionality of this compound allows for straightforward synthetic modifications to produce a diverse library of compounds. Two primary and effective synthetic routes are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases.
Synthesis of Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base or acid catalyst. These α,β-unsaturated ketones are known intermediates for the synthesis of various heterocyclic compounds and have shown a wide range of pharmacological activities, including antibacterial effects.[3][4]
General Synthetic Pathway for Chalcones
Caption: Synthetic route to Thiophene-Isoxazole Chalcones.
Experimental Protocol: Synthesis of a Representative Thiophene-Isoxazole Chalcone
This protocol is adapted from a general procedure for the synthesis of thiophene-derived chalcones.[5]
-
Dissolve an equimolar mixture of a substituted acetophenone (0.01 mol) and this compound (0.01 mol) in 30 mL of ethanol in an iodine flask.
-
To this solution, add an aqueous solution of potassium hydroxide (KOH) with stirring.
-
Continue stirring the reaction mixture at room temperature for 6-8 hours using a magnetic stirrer.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with concentrated HCl.
-
The resulting precipitate, the chalcone derivative, is collected by filtration using a Whatman filter paper.
-
Purify the crude product by recrystallization from ethanol.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. They are a class of compounds with a wide range of biological activities, including significant antibacterial and antifungal properties.[6][7]
General Synthetic Pathway for Schiff Bases
Caption: Synthetic route to Thiophene-Isoxazole Schiff Bases.
Experimental Protocol: Synthesis of a Representative Thiophene-Isoxazole Schiff Base
This protocol is adapted from a general procedure for the synthesis of thiophene-derived Schiff bases.[7]
-
In a round-bottom flask, dissolve this compound (0.01 mol) and a substituted primary amine (0.01 mol) in 20 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Antibacterial Activity Evaluation
The synthesized derivatives of this compound can be screened for their antibacterial activity using standard microbiological techniques.
Experimental Workflow for Antibacterial Screening
Caption: Workflow for antibacterial screening of synthesized compounds.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard protocol for determining the MIC of a compound.
-
Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust its concentration to a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive controls (broth with bacteria, no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.[5]
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation
The antibacterial activity of derivatives of this compound would be expected to vary based on the specific substitutions made. The following tables present data for analogous thiophene-containing chalcones and Schiff bases to provide an indication of the potential efficacy.
Table 1: Antibacterial Activity of Thiophene-Chalcone Derivatives against E. coli [5]
| Compound | Substituent on Acetophenone | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 2a | 4-Bromo | 62.5 |
| 2b | 4-Chloro | 31.25 |
| 2c | 4-Fluoro | 125 |
| 2d | 4-Nitro | 62.5 |
| 2e | 4-Methoxy | 125 |
| 2f | Unsubstituted | 31.25 |
| Ciprofloxacin | (Standard) | 15.625 |
Table 2: Antibacterial Activity of Thiophene-Schiff Base Derivatives [7]
| Compound | Amine Reactant | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| TSB-1 | Aniline | 100 | 100 |
| TSB-2 | 4-Chloroaniline | 50 | 100 |
| TSB-3 | 4-Bromoaniline | 50 | 50 |
| TSB-4 | 4-Nitroaniline | 25 | 50 |
| TSB-5 | 4-Methylaniline | 100 | 100 |
| Ampicillin | (Standard) | 25 | 50 |
Potential Mechanism of Action
While the specific mechanism of action for derivatives of this compound would require experimental validation, the known activities of isoxazole- and thiophene-containing antibacterials suggest potential targets. Isoxazole-containing antibiotics, such as cloxacillin, are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins. Other isoxazole derivatives may inhibit protein synthesis or interfere with metabolic pathways.[2] Thiophene derivatives have been shown to disrupt bacterial cell membranes.[8] The synergistic effect of these two moieties could lead to a multi-target mechanism of action, which is advantageous in overcoming bacterial resistance.
Hypothesized Bacterial Targets
Caption: Potential antibacterial mechanisms of Thiophene-Isoxazole derivatives.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel antibacterial agents. The straightforward derivatization to chalcones and Schiff bases, coupled with the inherent biological potential of the thiophene-isoxazole scaffold, provides a rich avenue for the development of new therapeutics to combat bacterial infections. The protocols and data presented herein serve as a guide for researchers to explore the potential of this compound in their drug discovery programs.
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. mediresonline.org [mediresonline.org]
- 7. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Application Notes and Protocols for the Characterization of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. This document offers detailed protocols for researchers engaged in the synthesis, quality control, and further development of this and structurally related isoxazole-based compounds.
Compound Profile
This compound is a heterocyclic compound featuring an isoxazole ring linked to a thiophene moiety and bearing a carbaldehyde group. The isoxazole scaffold is a recognized pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The presence of the thiophene ring and the reactive aldehyde group makes this compound an interesting candidate for further chemical modifications and biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [5] |
| Molecular Weight | 179.20 g/mol | |
| Monoisotopic Mass | 179.0041 Da | [5] |
| SMILES | O=Cc1cc(on1)-c2cccs2 | |
| InChI Key | ICENILRKNUKRPB-UHFFFAOYSA-N |
Analytical Characterization Workflow
A systematic approach is crucial for the unambiguous characterization of this compound. The following workflow outlines the recommended analytical techniques.
References
- 1. Sigma Aldrich 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR [m.chemicalbook.com]
- 3. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]
- 4. preprints.org [preprints.org]
- 5. PubChemLite - this compound (C8H5NO2S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Purification of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde and its derivatives. The methodologies outlined below are designed to ensure high purity of the final compounds, a critical aspect in research and drug development.
Introduction
This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their potential biological activities. The isoxazole ring system is a key pharmacophore in a number of approved drugs. Effective purification of these compounds after synthesis is crucial for accurate biological evaluation and subsequent development. This guide covers the most common and effective purification techniques: flash column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).
Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are detailed protocols for the most common techniques.
Flash Column Chromatography
Flash column chromatography is the most prevalent and effective method for purifying this compound derivatives from reaction mixtures, particularly after synthetic procedures like cross-coupling reactions.[1]
Experimental Protocol:
Materials:
-
Silica gel (100-200 mesh)[1]
-
Glass column (2-3 cm diameter for ~500 mg of crude material)[1]
-
Glass wool or cotton
-
Sand
-
Eluent: Hexane and Ethyl Acetate
-
Triethylamine (optional, for deactivation of silica)
-
Thin Layer Chromatography (TLC) plates (silica gel F254)
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., start with 9:1, then 8:2, 7:3) to determine the optimal eluent composition for separation.
-
Visualize the spots under a UV lamp (254 nm). The desired product, with its conjugated aromatic system, should be UV-active.[1]
-
-
Column Preparation (Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).[1]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis (e.g., 95:5 hexane/ethyl acetate). A ratio of approximately 50:1 silica to crude material by weight is recommended (e.g., 25 g of silica for 500 mg of crude product).[1]
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to start the elution at a steady drip rate.
-
Collect fractions (e.g., 10-20 mL) in labeled test tubes.[1]
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.[1]
-
If the product elutes too slowly, gradually increase the polarity of the eluent (gradient elution), for example, from 5% to 10% and then 20% ethyl acetate in hexanes.[1]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Troubleshooting:
-
Streaking on TLC: This may be due to acidic impurities or the acidic nature of the silica gel. Adding 0.1-1% triethylamine to the eluent can help mitigate this.[1]
-
Compound Degradation: Aldehydes can be sensitive to the acidic nature of silica gel. Deactivating the silica with triethylamine and running the column quickly ("flash" conditions) can minimize degradation.[1]
Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are already of relatively high purity. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture like Ethyl Acetate/Hexanes)[2]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a suitable solvent for isoxazole derivatives.[2]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both analytical assessment of purity and for preparative purification of small to medium quantities of material. A reverse-phase method is generally suitable for these types of compounds.
Experimental Protocol (Analytical Method Development):
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm)[3]
Mobile Phase:
-
A: 0.1% Formic acid in Water (for MS compatibility) or Phosphoric acid in Water
-
B: Acetonitrile or Methanol[3]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient Elution: Start with a higher percentage of the aqueous phase (A) and gradually increase the percentage of the organic phase (B) over a set time (e.g., 5% to 95% B over 20 minutes). This will help to elute compounds with a range of polarities.
-
-
Data Analysis:
-
The purity of the compound can be determined by integrating the area of the product peak relative to the total area of all peaks.
-
Note on Preparative HPLC: The analytical method can be scaled up for preparative purification by using a larger diameter column and a higher flow rate. Fractions corresponding to the peak of interest are collected and the solvent is removed.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound derivatives. Note that specific values may vary depending on the exact derivative and the nature of the impurities.
Table 1: Flash Column Chromatography Parameters
| Parameter | Value / Condition | Rationale / Notes |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | A gradient from low to high polarity allows for the separation of a range of impurities. |
| Typical Gradient | 5% to 20% Ethyl Acetate in Hexane | This range is often effective for eluting the target compound while separating less polar and more polar impurities. |
| Expected Purity | >95% | Dependent on the resolution of the separation. |
| Typical Yield | 70-90% | Recovery can be affected by compound stability on silica and the number of fractions collected. |
Table 2: Recrystallization Solvents and Expected Purity
| Solvent System | Expected Purity | Notes |
| Ethanol | >98% | A common and effective solvent for recrystallizing isoxazole derivatives.[2] |
| Methanol | >98% | Another suitable polar protic solvent.[2] |
| Ethyl Acetate / Hexanes | >98% | A good solvent/anti-solvent system for compounds of intermediate polarity. |
Visualization of Workflows
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Recrystallization.
This document provides a comprehensive overview of the key purification methods for this compound derivatives. By following these protocols, researchers can obtain high-purity materials essential for reliable scientific investigation and drug development.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole ring is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The thiophene moiety can further modulate the biological activity and pharmacokinetic properties of the molecule. This document provides a detailed protocol for the scale-up synthesis of this target compound, focusing on a robust and reproducible two-step process. The presented methodology is designed to be adaptable for laboratory and pilot-plant scale production.
Synthetic Strategy
The selected synthetic strategy involves a two-step process commencing with the synthesis of the core intermediate, 5-(thiophen-2-yl)isoxazole, followed by a regioselective formylation at the C3 position of the isoxazole ring using the Vilsmeier-Haack reaction.[5][6][7] This approach is favored for its use of readily available starting materials, well-established reaction mechanisms, and amenability to scale-up.
Step 1: Synthesis of 5-(Thiophen-2-yl)isoxazole
This step involves a condensation reaction between a thiophene-containing β-diketone equivalent and hydroxylamine. A common precursor is a chalcone, which can be cyclized with hydroxylamine hydrochloride.[4]
Experimental Protocol
-
Reaction Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with ethanol (20 L).
-
Reagent Addition: To the ethanol, add 1-(thiophen-2-yl)ethan-1-one (2.5 kg, 19.8 mol) and ethyl formate (1.76 kg, 23.8 mol).
-
Base Addition: The mixture is cooled to 0-5 °C using a chiller. Sodium methoxide (1.28 kg, 23.8 mol) is added portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The formation of the intermediate sodium salt of 1-(thiophen-2-yl)-3-hydroxyprop-2-en-1-one is monitored by TLC.
-
Cyclization: The reaction mixture is cooled to 10-15 °C. A solution of hydroxylamine hydrochloride (1.51 kg, 21.8 mol) in water (5 L) is added slowly over 30 minutes.
-
Reflux: The mixture is heated to reflux (approximately 78 °C) and maintained for 6 hours. Reaction completion is monitored by HPLC.
-
Work-up and Isolation: The reactor is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (20 L) and water (20 L). The organic layer is separated, washed with brine (10 L), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated to yield the crude product. The crude solid is purified by recrystallization from an ethanol/water mixture to afford 5-(thiophen-2-yl)isoxazole as a crystalline solid.
Data Summary: Step 1
| Parameter | Value |
| Starting Material (Thiophene Acetophenone) | 2.5 kg |
| Yield of 5-(Thiophen-2-yl)isoxazole | 2.65 kg |
| Molar Yield | 81% |
| Purity (HPLC) | >98% |
| Melting Point | 74-76 °C |
Step 2: Vilsmeier-Haack Formylation to this compound
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[8] In this step, the 5-(thiophen-2-yl)isoxazole is formylated at the 3-position.
Experimental Protocol
-
Vilsmeier Reagent Preparation: A 50 L three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with N,N-dimethylformamide (DMF, 15 L). The flask is cooled to 0 °C in an ice-salt bath. Phosphorus oxychloride (POCl₃, 3.0 L, 32.2 mol) is added dropwise over 2 hours, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: A solution of 5-(thiophen-2-yl)isoxazole (2.5 kg, 15.1 mol) in DMF (5 L) is added dropwise to the pre-formed Vilsmeier reagent over 1 hour, keeping the internal temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 4 hours. The progress of the reaction is monitored by HPLC.
-
Quenching and Hydrolysis: The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice (30 kg) with vigorous stirring.
-
pH Adjustment: The acidic solution is neutralized by the slow addition of a 30% aqueous sodium hydroxide solution until a pH of 7-8 is reached, keeping the temperature below 20 °C.
-
Extraction and Isolation: The aqueous mixture is extracted with dichloromethane (3 x 15 L). The combined organic layers are washed with water (2 x 10 L), brine (10 L), and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to give the crude product. The crude solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Data Summary: Step 2
| Parameter | Value |
| Starting Material (5-(Thiophen-2-yl)isoxazole) | 2.5 kg |
| Yield of Final Product | 2.2 kg |
| Molar Yield | 75% |
| Overall Yield (from Step 1 starting material) | 60.8% |
| Purity (HPLC) | >99% |
| Melting Point | 110-112 °C |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step scale-up synthesis.
Hypothetical Signaling Pathway Inhibition
Many isoxazole-containing compounds are known to be kinase inhibitors. The following diagram illustrates a hypothetical mechanism where the synthesized compound inhibits a generic kinase signaling pathway, which is often implicated in cell proliferation and survival.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of derivatization strategies for the aldehyde group of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. This versatile heterocyclic aldehyde serves as a valuable starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of novel antimicrobial and anticancer agents.[1][2] The thiophene and isoxazole moieties are known pharmacophores, and their combination in this scaffold offers a unique opportunity for structural modifications to modulate biological activity.[3][4][5][6]
Overview of Derivatization Strategies
The aldehyde functional group of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key derivatization reactions include Schiff base formation, Knoevenagel condensation, reductive amination, oxidation to a carboxylic acid, and reduction to an alcohol.
Figure 1: Key derivatization pathways of the aldehyde group in this compound.
Schiff Base and Hydrazone Formation
The condensation of the aldehyde with primary amines or hydrazines provides a straightforward route to Schiff bases (imines) and hydrazones, respectively. These derivatives are valuable intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5][7]
Application Notes
Schiff bases derived from thiophene-containing aldehydes have demonstrated significant antimicrobial and antifungal activities.[5] The formation of the azomethine group (-C=N-) is often crucial for their biological function. The reaction is typically catalyzed by a few drops of acid and proceeds in a suitable solvent like ethanol.
Experimental Protocol: General Synthesis of Schiff Bases and Hydrazones
This protocol is a generalized procedure based on standard methods for Schiff base and hydrazone synthesis.[8][9]
Materials:
-
This compound
-
Primary amine or hydrazine derivative (e.g., aniline, substituted anilines, phenylhydrazine, thiosemicarbazide)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine or hydrazine derivative (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Figure 2: General workflow for the synthesis of Schiff bases and hydrazones.
Data Presentation
| Reactant | Product Type | Reaction Conditions | Yield (%) | Reference |
| Substituted Hydrazide | Hydrazone | Ethanol, reflux, 2-6 h | 62-73 | [8] |
| Primary Amine | Schiff Base | Ethanol, glacial acetic acid (cat.), reflux, 2-4 h | Not specified | [9] |
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a base. This reaction is highly effective for synthesizing α,β-unsaturated compounds, which are important precursors for various pharmaceuticals and fine chemicals.[10]
Application Notes
This reaction allows for the extension of the carbon chain and the introduction of various functional groups. The resulting α,β-unsaturated products can serve as Michael acceptors in subsequent reactions, further expanding their synthetic utility. Microwave-assisted protocols can significantly reduce reaction times.[10]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a general procedure for the Knoevenagel condensation of thiophene aldehydes.[10]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is often complete within minutes to a few hours. Monitor by TLC.
-
Upon completion, the product may precipitate. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Wash the solid product with water and a small amount of cold ethanol.
-
The product, 2-((5-(thiophen-2-yl)isoxazol-3-yl)methylene)malononitrile, can be further purified by recrystallization from ethanol if necessary.
Figure 3: Workflow for Knoevenagel condensation with malononitrile.
Data Presentation
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2-6 h | Not specified | [10] |
| Malononitrile | Ammonium Acetate | Solvent-free | Room Temp. | 5-15 min | High (qualitative) | [10] |
| Cyanoacetic Acid | KOH (20 mol%) | Water | 75 °C (Microwave) | 20 min | >95 | [10] |
Reductive Amination
Reductive amination is a powerful method to form C-N bonds by converting an aldehyde to an amine. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.
Application Notes
This two-step, one-pot reaction is a highly versatile method for synthesizing secondary amines. A variety of primary amines and reducing agents can be employed, allowing for the creation of a diverse library of compounds for biological screening.
Experimental Protocol: Reductive Amination with a Primary Amine
This is a general protocol for reductive amination.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 4: General workflow for reductive amination.
Data Presentation
| Amine | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary Amines | NaBH₃CN | Methanol | Room Temp. | ~16 h | ~99 (for analogous furans) | [11] |
| Primary Amines | Silica supported cyanoborohydride | CH₂Cl₂:HFIP (4:1) | Room Temp. | 2.5 h | Not specified |
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, which is a key intermediate for the synthesis of amides, esters, and other derivatives. The Pinnick oxidation is a mild and selective method suitable for this transformation.
Application Notes
The resulting carboxylic acid, 5-(thiophen-2-yl)isoxazole-3-carboxylic acid, is a valuable building block for further derivatization, particularly for the synthesis of amide libraries for biological evaluation.
Experimental Protocol: Pinnick Oxidation
This protocol is based on a standard Pinnick oxidation procedure.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (as a chlorine scavenger) and sodium dihydrogen phosphate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium chlorite in water, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Figure 5: Workflow for the Pinnick oxidation.
Data Presentation
| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| NaClO₂ / NaH₂PO₄ | t-BuOH / H₂O | 0 °C to Room Temp. | Not specified | High (qualitative) | General Pinnick conditions |
Reduction to Alcohol
The reduction of the aldehyde to the corresponding primary alcohol, (5-(thiophen-2-yl)isoxazol-3-yl)methanol, is a fundamental transformation that provides a hydroxyl group for further functionalization, such as ether or ester formation.
Application Notes
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, especially in the presence of other potentially reducible functional groups.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is a standard procedure for the reduction of aldehydes.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired alcohol.
Figure 6: Workflow for the reduction of the aldehyde to an alcohol.
Data Presentation
| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| NaBH₄ | Methanol | 0 °C to Room Temp. | 1.5 h | High (qualitative) | General reduction conditions |
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antifungal activity of some sulphonyl derivatives of isoxazole, pyrazole, thiazole and thiophene | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. minarjournal.com [minarjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Knoevenagel Condensation with 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a wide range of pharmaceuticals, fine chemicals, and functional polymers.[2][3][4] Heterocyclic compounds, such as those containing thiophene and isoxazole motifs, are of particular interest in medicinal chemistry due to their diverse biological activities.[2][5] This document provides detailed experimental protocols for the Knoevenagel condensation of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde with various active methylene compounds, offering researchers versatile and efficient methods for the synthesis of novel chemical entities.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:
-
This compound: The aldehyde substrate. This compound can be sourced from commercial suppliers.[6]
-
Active Methylene Compound: Examples include malononitrile, ethyl cyanoacetate, and 2,4-thiazolidinedione.[7][8]
-
Catalyst: A weak base such as piperidine, ammonium acetate, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is typically used.[9][10]
-
Solvent: A variety of solvents can be employed, including ethanol, acetonitrile, or the reaction can be carried out under solvent-free conditions.[3][9]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data for the Knoevenagel condensation of this compound with malononitrile under different conditions. These values are based on established protocols for similar heterocyclic aldehydes and serve as a starting point for optimization.[9]
| Protocol | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| 1: Conventional Heating | Piperidine (10) | Ethanol | Reflux (approx. 78) | 2 - 6 h | 85 - 95 |
| 2: Solvent-Free Grinding | Ammonium Acetate (20) | None | Room Temp | 5 - 15 min | 90 - 98 |
| 3: Microwave Irradiation | DBU (15) | Acetonitrile | 75 | 10 - 20 min | 92 - 99 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (piperidine, ammonium acetate, or DBU)
-
Solvent (e.g., ethanol, acetonitrile)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Mortar and pestle (for solvent-free protocol)
-
Microwave reactor (for microwave protocol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol (Conventional Heating)
This protocol describes a classic and effective method for the Knoevenagel condensation.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (10-20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation
This environmentally friendly protocol often leads to high yields in a short reaction time.[9][11]
-
Mixing Reactants: In a mortar, combine this compound (1.0 eq), the active methylene compound (1.2 eq), and a catalytic amount of ammonium acetate (0.2 eq).
-
Grinding: Grind the mixture with a pestle for 5-15 minutes at room temperature. The reaction is often exothermic and may solidify upon completion.
-
Monitoring: Monitor the reaction progress by dissolving a small aliquot in a suitable solvent and analyzing by TLC.
-
Work-up: Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and the catalyst.
-
Purification: The product is often obtained in high purity. If necessary, it can be further purified by recrystallization.
Protocol 3: DBU-Catalyzed Microwave-Assisted Condensation
This method utilizes microwave irradiation to significantly reduce reaction times.[9]
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the active methylene compound (1.2 eq), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 eq) in acetonitrile (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 75°C for 10-20 minutes with stirring.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization
The synthesized products should be characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Mandatory Visualization
Caption: Experimental workflow for the Knoevenagel condensation.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. malayajournal.org [malayajournal.org]
- 6. Sigma Aldrich 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. bhu.ac.in [bhu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low yield of 5-(thiophen-2-yl)isoxazole intermediate.
| Potential Cause | Recommended Solution |
| Incomplete formation of thiophene-2-carboxaldehyde oxime. | Ensure the reaction of thiophene-2-carboxaldehyde with hydroxylamine hydrochloride goes to completion. Monitor the reaction by TLC. Adjust the pH to be slightly basic (pH 8-9) to facilitate the reaction. |
| Inefficient generation of the nitrile oxide from the oxime. | The oxidation of the aldoxime to the nitrile oxide is a critical step. Ensure the complete consumption of the oxime. Common oxidants like N-chlorosuccinimide (NCS) or sodium hypochlorite should be fresh and added slowly to control the reaction temperature. |
| Side reactions of the nitrile oxide. | Nitrile oxides can dimerize to form furoxans, especially at high concentrations or elevated temperatures. Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts as it is formed. Use a slight excess of the alkyne. |
| Low reactivity of the alkyne (propargyl alcohol). | The cycloaddition reaction may be slow. Consider gentle heating (40-50 °C) to increase the reaction rate, but monitor for nitrile oxide dimerization. The use of a copper(I) catalyst can significantly accelerate the [3+2] cycloaddition. |
| Difficult purification of the isoxazole intermediate. | The product may be difficult to separate from byproducts. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) for purification. |
Problem 2: Low yield in the Vilsmeier-Haack formylation step.
| Potential Cause | Recommended Solution |
| Incomplete formation of the Vilsmeier reagent. | The Vilsmeier reagent (chloromethyleniminium salt) should be prepared by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0 °C with stirring.[1][2][3] Ensure anhydrous conditions as the reagent is moisture-sensitive. |
| Low reactivity of the 5-(thiophen-2-yl)isoxazole. | The isoxazole ring is electron-rich and should be reactive towards the Vilsmeier reagent.[3] However, if the reaction is sluggish, gentle heating (50-60 °C) can be applied. Monitor the reaction progress by TLC. |
| Formation of multiple products. | Formylation can potentially occur on the thiophene ring as well. While the isoxazole ring is generally more activated, reaction conditions can influence regioselectivity. Analyze the crude product by ¹H NMR to identify the different isomers. Optimization of the reaction temperature and stoichiometry may be required. |
| Decomposition of the product during work-up. | The iminium salt intermediate must be carefully hydrolyzed to the aldehyde. Pouring the reaction mixture into ice-cold water or a mild base solution (e.g., sodium bicarbonate) is recommended.[3] Avoid strong acids or bases during work-up. |
| Difficult purification of the final product. | The product may be contaminated with unreacted starting material or isomers. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography may be necessary for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method involves a two-step synthesis. The first step is the [3+2] cycloaddition reaction between thiophene-2-carbonitrile oxide (generated in situ from thiophene-2-carboxaldehyde oxime) and a suitable alkyne, such as propargyl alcohol, to form the 5-(thiophen-2-yl)isoxazole core. The second step is the formylation of the isoxazole at the 3-position using the Vilsmeier-Haack reaction.[4][5][6]
Q2: My ¹H NMR of the crude product after formylation shows multiple aldehyde peaks. What could be the reason?
This indicates a lack of regioselectivity during the Vilsmeier-Haack reaction. Both the isoxazole and the thiophene rings are susceptible to electrophilic substitution. You are likely seeing formylation at different positions on either ring. To favor formylation at the C3 position of the isoxazole, it is crucial to control the reaction temperature and the stoichiometry of the Vilsmeier reagent.
Q3: Can I use a different formylating agent instead of the Vilsmeier-Haack reagent?
Other formylation methods for heterocycles exist, such as the Duff reaction or lithiation followed by quenching with DMF. However, the Vilsmeier-Haack reaction is generally mild, efficient, and well-suited for electron-rich heterocyclic systems like isoxazoles.[2][7]
Q4: What are the key parameters to control for a high yield in the cycloaddition step?
The key parameters include:
-
Purity of reagents: Use freshly prepared or purified thiophene-2-carboxaldehyde oxime.
-
In situ generation of nitrile oxide: This minimizes the dimerization of the nitrile oxide to furoxan.
-
Reaction temperature: Keep the temperature low during the generation of the nitrile oxide and then gently heat if necessary to drive the cycloaddition.
-
Stoichiometry: Use a slight excess of the alkyne to ensure complete trapping of the nitrile oxide.
Q5: How can I improve the purification of the final product?
If recrystallization does not yield a pure product, column chromatography is the recommended method. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. Monitor the fractions by TLC to isolate the desired product.
Experimental Protocols
Protocol 1: Synthesis of 5-(Thiophen-2-yl)isoxazole
-
Oxime Formation:
-
Dissolve thiophene-2-carboxaldehyde (1 eq.) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain thiophene-2-carboxaldehyde oxime.
-
-
[3+2] Cycloaddition:
-
Dissolve the thiophene-2-carboxaldehyde oxime (1 eq.) and propargyl alcohol (1.1 eq.) in a suitable solvent like dichloromethane or THF.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of sodium hypochlorite or N-chlorosuccinimide (1.1 eq.) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-(thiophen-2-yl)isoxazol-3-yl)methanol.
-
-
Oxidation to Aldehyde Precursor (if starting from propargyl alcohol):
-
Dissolve the (5-(thiophen-2-yl)isoxazol-3-yl)methanol (1 eq.) in dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) (1.5-2 eq.).
-
Stir at room temperature until the alcohol is consumed (monitor by TLC).
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Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Evaporate the solvent to obtain the crude aldehyde.
-
Protocol 2: Vilsmeier-Haack Formylation of 5-(Thiophen-2-yl)isoxazole
-
Preparation of Vilsmeier Reagent:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with vigorous stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 5-(thiophen-2-yl)isoxazole (1 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of the isoxazole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Potential side reactions in the synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Contact Support [mychemblog.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aml.iaamonline.org [aml.iaamonline.org]
Technical Support Center: Synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide addresses common problems observed during the multi-step synthesis of this compound, including the initial chalcone or enaminone formation, isoxazole ring cyclization, and the final formylation step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of thiophene-containing chalcone or enaminone | - Incomplete reaction due to insufficient reaction time or temperature.- Inappropriate base or catalyst for the condensation.- Side reactions such as self-condensation of 2-acetylthiophene. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the reaction temperature and choice of base (e.g., NaOH, KOH for chalcone synthesis).- Ensure slow, dropwise addition of reagents to minimize side reactions. |
| Formation of multiple products during isoxazole ring synthesis | - Formation of isoxazoline (a partially reduced isoxazole) as a significant byproduct.[1]- Formation of the chalcone oxime instead of cyclization.[1]- Contamination of hydroxylamine hydrochloride with hydrazine, leading to pyrazoline formation.[1] | - Use a stronger base to favor the complete dehydration of the isoxazoline intermediate to the aromatic isoxazole.[1]- Adjust the reaction pH; more basic conditions typically favor the Michael addition required for cyclization over simple oxime formation.[1]- Use high-purity hydroxylamine hydrochloride to avoid pyrazoline side products.[1] |
| Low yield or no reaction during Vilsmeier-Haack formylation | - The isoxazole ring is not sufficiently electron-rich for electrophilic substitution.- The Vilsmeier reagent (formed from POCl₃ and DMF) is unstable and may have decomposed.- Reaction temperature is too low. | - Ensure the reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.- The Vilsmeier reagent should be freshly prepared or used from a reliable source.- Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. The reactivity order for five-membered heterocycles is generally pyrrole > furan > thiophene.[2][3] |
| Formation of an unexpected regioisomer during formylation | - Formylation occurring on the thiophene ring instead of the isoxazole ring. | - While formylation is expected at the C3 position of the isoxazole, the electronic properties of the substrate can influence regioselectivity. Characterize the product thoroughly using NMR spectroscopy to confirm the position of the formyl group. |
| Difficulty in purifying the final product | - Similar polarities of the desired product, unreacted starting materials, and side products.[1] | - Employ column chromatography on silica gel with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.- Recrystallization from a suitable solvent system can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective synthetic pathway involves a multi-step process. First, 2-acetylthiophene is reacted with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. This intermediate is then cyclized with hydroxylamine to form the 5-(thiophen-2-yl)isoxazole core. The final step is the formylation of the isoxazole ring at the 3-position, which is typically achieved through a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: I have identified an isoxazoline byproduct in my reaction to form the isoxazole ring. How can I promote the formation of the desired isoxazole?
A2: The formation of isoxazolines is a common issue and arises from the incomplete dehydration of the cyclized intermediate. To favor the formation of the fully aromatic isoxazole, consider using a stronger base or increasing the reaction temperature. These conditions promote the elimination of water from the isoxazoline intermediate.[1]
Q3: My Vilsmeier-Haack formylation is not working. What are some critical parameters to check?
A3: The Vilsmeier-Haack reaction is sensitive to a few key parameters. Firstly, the reaction is highly moisture-sensitive, so ensure all glassware is dry and anhydrous solvents are used. The Vilsmeier reagent, the electrophile in this reaction, is formed in situ from POCl₃ and DMF and can degrade over time or in the presence of water. Secondly, the reactivity of the substrate is crucial. While isoxazoles can undergo this reaction, they are less reactive than other heterocycles like pyrroles or furans.[2] Therefore, a higher reaction temperature may be required. Always monitor the reaction by TLC to track the consumption of the starting material.
Q4: Can the thiophene ring be formylated during the Vilsmeier-Haack reaction?
A4: While possible, formylation is generally expected to occur at the more electron-rich and sterically accessible position. In the case of 5-(thiophen-2-yl)isoxazole, the C3 position of the isoxazole ring is typically the preferred site for electrophilic substitution. However, the regioselectivity can be influenced by the specific reaction conditions. It is essential to confirm the structure of the product using analytical methods like 1H and 13C NMR.
Q5: What are some alternative methods for the formylation step?
A5: While the Vilsmeier-Haack reaction is a standard method, other formylation techniques exist, though they may be less suitable for this specific substrate. These include the Duff reaction (for activated arenes like phenols) and the Reimer-Tiemann reaction (specific for ortho-formylation of phenols). For many heterocycles, the Vilsmeier-Haack reaction remains the most versatile and effective choice due to its relatively mild conditions.[2]
Experimental Protocols
Synthesis of 2-acetylthiophene oxime (Intermediate)
This protocol is adapted from a general procedure for oxime formation.
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-acetylthiophene (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in ethanol.
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Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-acetylthiophene oxime. This can be used in the next step without further purification.
Vilsmeier-Haack Formylation of 5-(thiophen-2-yl)isoxazole
This is a general procedure for the formylation of an electron-rich heterocycle.
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Add a solution of 5-(thiophen-2-yl)isoxazole (1 equivalent) in DMF dropwise to the Vilsmeier reagent.
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Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, or until TLC indicates the consumption of the starting material.
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Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
purification challenges of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
Welcome to the technical support center for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential purification challenges of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a low melting point and appears oily, despite a promising crude NMR. What could be the issue?
A1: This often points to the presence of residual solvents or low-melting point impurities. The aldehyde group can also be sensitive.
-
Troubleshooting Steps:
-
Residual Solvents: Dry the sample under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, but monitor for any degradation.
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Impurity Presence: Re-purify the material using column chromatography with a shallow gradient to improve separation. Consider a different solvent system if co-elution is suspected. Recrystallization from a different solvent system may also be effective.
-
Q2: During column chromatography, I'm observing significant tailing of my product spot on the TLC plate. How can I improve the separation?
A2: Tailing is often caused by the interaction of the polar aldehyde and isoxazole functionalities with the stationary phase (silica gel).
-
Troubleshooting Steps:
-
Solvent System Modification: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase. This can help to reduce tailing by competing for active sites on the silica gel.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column if the compound's solubility allows.
-
Q3: My purified product shows signs of degradation over time, indicated by a color change (e.g., turning yellow or brown). What is causing this and how can I prevent it?
A3: Aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and other degradation products. This can be accelerated by light and air.
-
Prevention:
-
Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Antioxidants: For solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.
-
Q4: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A4: It is common for compounds with mixed polarity not to recrystallize well from a single solvent. A multi-solvent system is often necessary.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Two-Solvent Recrystallization:
-
Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Experimental Protocols
Below are detailed methodologies for common purification techniques for this compound.
Column Chromatography
Objective: To remove polar and non-polar impurities from the crude product.
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Hexane (or heptane)
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Ethyl acetate
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Glass column, flasks, and other standard glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
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Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Objective: To obtain a highly crystalline and pure final product.
Materials:
-
Purified this compound from chromatography
-
Ethanol
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Water
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Heating mantle, flasks, and filtration apparatus
Procedure:
-
Dissolution: In a flask, dissolve the compound in a minimum amount of hot ethanol.
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Induce Precipitation: Slowly add water dropwise to the hot solution until it becomes persistently cloudy.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For further crystal growth, the flask can be placed in an ice bath or refrigerator.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum to remove residual solvents.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Purity (by HPLC) | Yield (%) | Key Observations |
| Column Chromatography | 95-98% | 70-85% | Effective at removing baseline impurities. |
| Recrystallization | >99% | 80-90% (of chromatographed material) | Yields highly crystalline, pure solid. |
| Combined Approach | >99.5% | 56-76% (overall) | Recommended for achieving high purity. |
Visualizations
Experimental Workflow
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for purification challenges.
Technical Support Center: Optimization of Reaction Parameters for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the aldehyde group of this compound?
A1: The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. The most common and effective derivatization strategies include:
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Knoevenagel Condensation: Reaction with active methylene compounds to form a new carbon-carbon double bond.
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Reductive Amination: Conversion of the aldehyde to an amine via an imine intermediate.
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Q2: How does the presence of the thiophene and isoxazole rings affect the reactivity of the aldehyde?
A2: Both the thiophene and isoxazole rings are electron-rich aromatic systems that can influence the electronic properties of the aldehyde. This can affect reaction rates and the stability of intermediates. It is important to consider potential side reactions involving these rings, although under the mild conditions of many derivatization reactions, the aldehyde is the primary site of reactivity.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: Optimization of reaction parameters is crucial for achieving high yields and purity. Key parameters to consider include:
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Choice of catalyst: Both acidic and basic catalysts can be employed depending on the reaction type.
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Solvent: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants.
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Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts.
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Reaction time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
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Stoichiometry of reactants: The molar ratio of the reactants can influence the yield and prevent the formation of side products.
Q4: How can I purify the derivatized products?
A4: Purification of the final product is critical to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for these types of compounds include:
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Recrystallization: Effective for solid products with good crystallinity.
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Column Chromatography: A versatile method for separating compounds with different polarities. The choice of solvent system is crucial for achieving good separation.
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Washing/Extraction: Can be used to remove water-soluble impurities and catalysts.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor by TLC. - Increase the reaction temperature in small increments. - Ensure the catalyst is active and used in the appropriate amount. |
| Side Product Formation | - Optimize the stoichiometry of the reactants. - Lower the reaction temperature to disfavor side reactions. - Choose a more selective catalyst. |
| Decomposition of Starting Material or Product | - Use milder reaction conditions (lower temperature, less harsh catalyst). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture. |
| Product Loss During Workup/Purification | - Optimize the extraction and washing procedures to minimize product loss. - Select an appropriate solvent system for column chromatography to ensure good separation and recovery. |
Formation of Impurities/Side Products
| Observed Impurity | Potential Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reaction. | See "Low Product Yield" troubleshooting. |
| Michael Adduct (in Knoevenagel Condensation) | Reaction of the product with another molecule of the active methylene compound. | Use a 1:1 stoichiometry of the aldehyde and active methylene compound. |
| Over-alkylation (in Reductive Amination) | Reaction of the desired amine product with another molecule of the aldehyde. | Use an excess of the amine starting material. |
| Triphenylphosphine Oxide (in Wittig Reaction) | Inherent byproduct of the Wittig reaction. | This is a common byproduct and can be removed by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethene-1,1-dicarbonitrile.
Materials:
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This compound
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Malononitrile
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Piperidine (catalyst)
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Ethanol (solvent)
Procedure:
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In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
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Add a catalytic amount of piperidine (0.1 eq) to the solution.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Upon completion, a precipitate may form. If so, collect the solid by filtration and wash with cold ethanol.
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If no precipitate forms, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Reductive Amination with Aniline
This protocol describes the synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)aniline.
Materials:
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This compound
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Aniline
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Sodium borohydride (NaBH₄)
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Methanol (solvent)
Procedure:
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Dissolve this compound (1.0 eq) and aniline (1.2 eq) in methanol in a round-bottom flask.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Cool the reaction mixture in an ice bath.
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Slowly add sodium borohydride (1.5 eq) in small portions.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of 3-(2-phenylethenyl)-5-(thiophen-2-yl)isoxazole.
Materials:
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Benzyltriphenylphosphonium chloride
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Sodium hydroxide (50% aqueous solution)
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Dichloromethane (solvent)
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This compound
Procedure:
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In a reaction flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.
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Add this compound (1.0 eq) to the suspension.
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With vigorous stirring, add 50% aqueous sodium hydroxide dropwise. A color change should be observed, indicating the formation of the ylide.
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Continue stirring vigorously at room temperature for 30-60 minutes. Monitor the reaction by TLC.[1]
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After the reaction is complete, add water and separate the organic layer.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography or recrystallization.[1]
Visualizations
Caption: A logical workflow for troubleshooting low product yields.
Caption: A generalized experimental workflow for derivatization reactions.
References
Technical Support Center: 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
This technical support center provides guidance on the stability and storage of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, addressing common questions and potential issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly closed container in a dry and well-ventilated area.[1] The recommended storage temperature is typically found on the product label.[1]
Q2: Is this compound stable at room temperature?
A2: Yes, the product is chemically stable under standard ambient conditions, which includes room temperature.[1]
Q3: What is the shelf life of this compound?
A3: The specific shelf life is not detailed in the available documentation. For this information, it is best to refer to the certificate of analysis provided by the supplier or contact them directly.
Q4: Are there any specific chemical incompatibilities I should be aware of?
A4: While specific incompatibility data for this compound is not provided, as a general precaution for aldehydes, it is advisable to avoid strong oxidizing agents, strong bases, and strong reducing agents.
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation may be indicated by a change in physical appearance (e.g., color change, clumping) or by the presence of impurities when analyzed by techniques such as TLC, HPLC, or NMR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (tightly closed, dry, well-ventilated).[1] |
| Perform a quality control check on the compound (e.g., melting point, TLC, HPLC) to assess purity. | ||
| Change in physical appearance (e.g., color) | Exposure to air, light, or moisture. | Store the compound in a tightly sealed container, protected from light (e.g., in an amber vial or in a dark location). |
| Contamination. | Ensure proper handling procedures are followed to prevent cross-contamination. | |
| Difficulty dissolving the compound | The compound is a solid. | Ensure the appropriate solvent is being used and consider gentle warming or sonication to aid dissolution. |
| Potential degradation leading to less soluble impurities. | Assess the purity of the compound. |
Storage and Stability Data
| Parameter | Recommendation | Reference |
| Storage Temperature | See product label | [1] |
| Storage Conditions | Tightly closed, dry, well-ventilated place | [1] |
| Chemical Stability | Stable under standard ambient conditions | [1] |
| Storage Class | 11, Combustible Solids | [1] |
Experimental Protocols
Protocol: General Assessment of Compound Stability
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
1. Materials:
- This compound
- Appropriate solvent (e.g., DMSO, DMF, Acetonitrile)
- HPLC or UPLC system with a suitable column (e.g., C18)
- Analytical balance
- Vials (clear and amber)
- Ovens and humidity chambers
2. Procedure:
- Initial Analysis (T=0):
- Prepare a stock solution of the compound in a suitable solvent at a known concentration.
- Analyze the initial purity of the compound by HPLC/UPLC to establish a baseline chromatogram and purity value.
- Stress Conditions:
- Aliquot the compound into separate vials for each stress condition.
- Elevated Temperature: Place vials in ovens set at various temperatures (e.g., 40°C, 60°C).
- Light Exposure: Place a vial in a photostability chamber or expose it to laboratory light. Use an amber vial as a control.
- Humidity: Place a vial in a humidity chamber (e.g., 75% RH).
- Time Points:
- At predetermined time points (e.g., 1 week, 2 weeks, 1 month), remove a vial from each stress condition.
- Analysis:
- Prepare a sample from each vial at the same concentration as the T=0 sample.
- Analyze each sample by HPLC/UPLC using the same method as the initial analysis.
- Data Evaluation:
- Compare the chromatograms from the stressed samples to the T=0 sample.
- Calculate the percentage of the parent compound remaining and identify any major degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key storage and handling guidelines.
References
Technical Support Center: Isoxazole Carbaldehyde Synthesis
Welcome to the Technical Support Center for Isoxazole Carbaldehyde Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of isoxazole carbaldehydes, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing isoxazole carbaldehydes?
A1: Two prevalent methods for the synthesis of isoxazole carbaldehydes are the Vilsmeier-Haack formylation of a pre-formed isoxazole ring and the cyclization of a precursor already containing a carbaldehyde or a masked carbaldehyde group, often derived from chalcones. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Q2: I am synthesizing an isoxazole-4-carbaldehyde using the Vilsmeier-Haack reaction on a 3,5-disubstituted isoxazole. What are the potential byproducts I should be aware of?
A2: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like isoxazoles. However, side reactions can occur. A common byproduct is the di-formylated isoxazole, where a second formyl group is introduced onto the isoxazole ring or a susceptible substituent. The formation of this byproduct is more likely with an excess of the Vilsmeier reagent or at higher reaction temperatures. In some cases, incomplete hydrolysis of the intermediate iminium salt can lead to N,N-dimethylaminomethylene-isoxazole impurities.
Q3: My synthesis of a 3-substituted isoxazole-5-carbaldehyde via a 1,3-dipolar cycloaddition is giving a significant amount of an unknown byproduct. What could it be?
A3: A frequent side reaction in 1,3-dipolar cycloadditions involving in situ generated nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). This is especially prevalent if the concentration of the nitrile oxide is high or if the dipolarophile (the alkyne or alkene) is not sufficiently reactive. To minimize furoxan formation, it is recommended to add the nitrile oxide precursor slowly to the reaction mixture containing the dipolarophile, thus keeping the instantaneous concentration of the nitrile oxide low.
Q4: When synthesizing isoxazoles from chalcones and hydroxylamine hydrochloride, I am observing multiple spots on my TLC plate besides the desired product. What are these byproducts?
A4: The reaction of chalcones with hydroxylamine hydrochloride can be complex and may yield several byproducts depending on the reaction conditions and the nature of the substituents. Potential side products include the corresponding oxime of the chalcone, a hydroxylamino ketone, a hydroxylamino oxime, and disubstituted hydroxylamine derivatives. The formation of pyrazole derivatives is also a possibility under certain conditions. Careful control of pH and reaction time is crucial to favor the formation of the desired isoxazole.[1]
Troubleshooting Guides
Issue 1: Low Yield of Isoxazole-4-Carbaldehyde in Vilsmeier-Haack Formylation
Symptoms:
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Low isolated yield of the desired formylated isoxazole.
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Presence of a significant amount of starting material (unreacted isoxazole).
-
Formation of a higher molecular weight byproduct detected by mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction progress by TLC to ensure full consumption of the starting material. |
| Insufficient Vilsmeier reagent | Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent (POCl₃ and DMF) to drive the reaction to completion. |
| Formation of di-formylated byproduct | Avoid a large excess of the Vilsmeier reagent. Use a stoichiometric amount or a slight excess. Maintain a controlled, lower reaction temperature. |
| Decomposition of starting material or product | Ensure the reaction is performed under anhydrous conditions. Use a lower reaction temperature and monitor for any signs of degradation. |
Issue 2: Significant Furoxan Byproduct Formation in 1,3-Dipolar Cycloaddition
Symptoms:
-
Isolation of a significant fraction of a byproduct identified as a furoxan dimer.
-
Low yield of the desired isoxazole carbaldehyde.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High concentration of nitrile oxide | If generating the nitrile oxide in situ, add the precursor (e.g., an aldoxime or hydroximoyl chloride) slowly to the reaction mixture containing the alkyne. This keeps the nitrile oxide concentration low, favoring cycloaddition over dimerization. |
| Low reactivity of the dipolarophile | If possible, use a more electron-deficient or strained alkyne to increase the rate of the cycloaddition reaction. |
| High reaction temperature | Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole
This protocol describes the synthesis of 3,5-dimethylisoxazole-4-carbaldehyde.
Materials:
-
3,5-Dimethylisoxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3,5-dimethylisoxazole (1 equivalent) in anhydrous DCM to the flask.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,5-dimethylisoxazole-4-carbaldehyde.
Potential Byproduct Purification: The primary byproduct, di-formylated 3,5-dimethylisoxazole, is more polar than the desired mono-formylated product and will elute later during column chromatography.
Visualizations
Caption: Byproduct formation in Vilsmeier-Haack formylation of isoxazoles.
Caption: Potential products from the reaction of chalcones with hydroxylamine.
References
troubleshooting failed reactions involving 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
Welcome to the technical support center for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
This compound is a solid organic compound. While generally stable under acidic and neutral conditions, the isoxazole ring can be susceptible to opening under basic conditions, particularly at elevated temperatures.[1] This instability is a critical factor to consider when planning reactions that require basic reagents, such as the Wittig reaction.
Q2: What are the common applications of this compound in synthesis?
This aldehyde is a versatile building block used in the synthesis of more complex molecules, particularly in the development of compounds with potential pharmaceutical applications. Its aldehyde group readily participates in common organic reactions such as:
-
Wittig reactions: to form vinyl-substituted 5-(thiophen-2-yl)isoxazoles.
-
Reductive aminations: to synthesize a variety of secondary and tertiary amines.
-
Condensation reactions: for the preparation of chalcones and other conjugated systems.
Derivatives of 5-(thiophen-2-yl)isoxazole have been investigated for their potential as anticancer and antitubercular agents.
Q3: How should I store this compound?
It is recommended to store the compound in a cool, dry place, away from strong bases to prevent potential degradation of the isoxazole ring.
Troubleshooting Failed Reactions
This section provides troubleshooting guides for common reactions involving this compound.
Guide 1: Troubleshooting a Failed Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. However, failures can occur. This guide addresses common issues.
Q: My Wittig reaction with this compound is not working or giving a low yield. What are the possible causes and solutions?
A: A failed Wittig reaction can be due to several factors. Below is a systematic guide to troubleshooting the issue.
Troubleshooting Workflow for a Failed Wittig Reaction
Caption: A logical workflow for troubleshooting a failed Wittig reaction.
Potential Issues and Solutions in Detail:
| Potential Issue | Possible Cause | Recommended Solution |
| No reaction or incomplete consumption of starting material | Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt. | Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). |
| Unstable ylide: Some ylides can be unstable and decompose before reacting with the aldehyde. | Generate the ylide in the presence of the aldehyde, or add the aldehyde immediately after ylide formation. | |
| Low yield of the desired alkene | Degradation of the aldehyde: The isoxazole ring in this compound can be sensitive to strong bases, leading to ring-opening and other side reactions.[1] | Use milder basic conditions if possible (e.g., potassium carbonate for stabilized ylides). Perform the reaction at a lower temperature to minimize degradation. Reduce the reaction time. |
| Steric hindrance: The aldehyde or the ylide may be sterically hindered, slowing down the reaction. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often works well for sterically hindered substrates and can favor the formation of (E)-alkenes. | |
| Formation of unexpected byproducts | Side reactions of the aldehyde: Besides isoxazole ring opening, other side reactions may occur under basic conditions. | Carefully monitor the reaction by TLC to identify the formation of byproducts. Adjusting the temperature and base can help minimize side reactions. |
| Reaction with the solvent: The ylide may react with certain solvents. | Use a non-reactive, anhydrous solvent such as THF, DMSO, or toluene. |
Representative Experimental Protocol: Wittig Reaction with a Heteroaromatic Aldehyde
This is an adapted protocol and may require optimization for this compound.
-
Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the appropriate alkyl halide (1.1 eq.) in anhydrous toluene. Add triphenylphosphine (1.0 eq.) and reflux the mixture for 24 hours. Cool the reaction to room temperature, filter the resulting precipitate, wash with cold toluene, and dry under vacuum to obtain the phosphonium salt.
-
Ylide Formation and Wittig Reaction: To a suspension of the phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq.) dropwise. Stir the resulting mixture at 0 °C for 1 hour. A color change (often to deep red or orange) indicates ylide formation.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Guide 2: Troubleshooting a Failed Reductive Amination
Reductive amination is a widely used method to form C-N bonds. This guide provides solutions to common problems encountered during this reaction.
Q: I am having trouble with the reductive amination of this compound. What should I do?
A: Issues with reductive amination often stem from imine formation, the reduction step, or the stability of the reactants and products.
Troubleshooting Workflow for a Failed Reductive Amination
Caption: A logical workflow for troubleshooting a failed reductive amination.
Potential Issues and Solutions in Detail:
| Potential Issue | Possible Cause | Recommended Solution |
| No reaction or low conversion | Inefficient imine/iminium ion formation: The equilibrium may not favor the imine, especially if water is not removed. | Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. Use a dehydrating agent like molecular sieves to remove water and drive the equilibrium forward. |
| Weak reducing agent: The chosen reducing agent may not be effective for the specific iminium ion. | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective for iminium ions over aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. | |
| Aldehyde is consumed, but no desired amine is formed | Reduction of the aldehyde: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde before it forms an imine. | Use a milder reducing agent that is selective for the iminium ion, such as NaBH(OAc)₃ or NaBH₃CN. Alternatively, pre-form the imine before adding NaBH₄. |
| Formation of dialkylated amine | Reaction of the product amine with the aldehyde: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine. | Use an excess of the primary amine to favor the formation of the desired secondary amine. |
| Degradation of starting material or product | Instability of the isoxazole ring: While generally more stable under the mildly acidic to neutral conditions of many reductive aminations, prolonged reaction times or elevated temperatures could still affect the isoxazole ring. | Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. Maintain the pH in the optimal range for both imine formation and stability. |
Representative Experimental Protocol: Reductive Amination
This is an adapted protocol and may require optimization.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amine.
By systematically addressing these potential issues, you can increase the success rate of your reactions with this compound. For further assistance, please consult relevant literature for more specific examples and reaction conditions.
References
Technical Support Center: Catalyst Selection for Reactions of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection and reaction optimization for various transformations of this versatile heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed on this compound?
A1: The aldehyde functional group on the isoxazole ring is the primary site of reactivity. Common reactions include Knoevenagel condensation, reductive amination, reduction to the corresponding alcohol, oxidation to the carboxylic acid, Henry reaction, and Wittig olefination.
Q2: How does the thiophene-isoxazole scaffold influence catalyst selection?
A2: The electron-rich thiophene ring and the electron-withdrawing isoxazole ring can influence the reactivity of the aldehyde. The sulfur atom in the thiophene ring has the potential to coordinate with certain metal catalysts, which could either be beneficial for catalysis or lead to catalyst deactivation. It is important to consider the potential for heteroatom coordination when selecting a catalyst.
Q3: What are the general considerations for choosing a catalyst for a Knoevenagel condensation with this aldehyde?
A3: For Knoevenagel condensations, basic catalysts are typically employed. The choice of base can influence reaction rate and yield. Mild bases like piperidine or triethylamine are often sufficient. For less reactive active methylene compounds, stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary. Organocatalysts can also be effective and may offer advantages in terms of mild reaction conditions and selectivity.[1][2]
Q4: Are there any known incompatibilities between the this compound molecule and common catalysts?
A4: While specific incompatibility data for this exact molecule is limited, strong acids or bases could potentially lead to decomposition of the isoxazole ring under harsh conditions. When using palladium catalysts for other transformations, the sulfur of the thiophene ring can sometimes act as a poison. Careful selection of ligands and reaction conditions is therefore important.
Troubleshooting Guides
Knoevenagel Condensation
| Issue | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Low or no conversion | - Inactive catalyst- Insufficient catalyst loading- Low reaction temperature | - Use a fresh batch of catalyst.- Increase catalyst loading incrementally (e.g., from 0.1 eq to 0.3 eq).- Gradually increase the reaction temperature. |
| Formation of side products | - Catalyst too strong, leading to self-condensation or other side reactions- Prolonged reaction time | - Switch to a milder base (e.g., from DBU to piperidine).- Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Difficulty in product isolation | - Catalyst is soluble in the work-up solvent | - Consider using a heterogeneous catalyst.- Perform an acidic or basic wash to remove the catalyst during work-up. |
Reductive Amination
| Issue | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Low yield of the desired amine | - Inefficient reducing agent- Catalyst poisoning- Imine formation is slow or reversible | - Switch to a more robust reducing agent (e.g., sodium triacetoxyborohydride).- Use a catalyst known to be tolerant to sulfur, or increase catalyst loading.- Use a dehydrating agent (e.g., molecular sieves) to drive imine formation. |
| Formation of the corresponding alcohol | - Reduction of the aldehyde is faster than imine formation and subsequent reduction | - Ensure the amine is added before the reducing agent.- Use a pH that favors imine formation. |
| Catalyst deactivation | - Sulfur from the thiophene ring poisoning the metal catalyst | - Consider using a sulfur-tolerant catalyst or a higher catalyst loading.- Explore non-metal-based reduction methods. |
Data Presentation: Catalyst Systems for Key Reactions
The following tables summarize typical catalyst systems for various reactions involving heterocyclic aldehydes, which can be adapted for this compound.
Table 1: Catalysts for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Malononitrile | DBU | Water | Room Temp | ~98 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | ~90 |
| Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | >95 |
Data adapted from reactions with similar aromatic and heterocyclic aldehydes.[1]
Table 2: Catalysts for Reductive Amination
| Amine | Catalyst | Hydrogen Source | Solvent | Temperature (°C) |
| Primary/Secondary Amines | Au/TiO₂ | H₂ | Toluene | 100 |
| Nitroarenes | Au/CeO₂ | Formic Acid | Dioxane | 100 |
| Primary Amines | CuAlOₓ | H₂ | Methanol | 90 |
Data based on reductive amination of other aldehydes.[3][4]
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol, 10-20 mL).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) to the solution.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
General Protocol for Reductive Amination
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Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane), add the desired amine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours. Molecular sieves can be added to facilitate the removal of water.
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Reduction: The reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Caption: Generalized experimental workflow for catalyzed reactions.
Caption: Decision logic for initial catalyst selection.
Caption: Analogy of a catalytic reaction pathway.
References
solvent effects on the reactivity of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
Technical Support Center: 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound is a heterocyclic aldehyde. Its reactivity is primarily dictated by the aldehyde functional group, which readily undergoes nucleophilic addition and condensation reactions. The thiophene and isoxazole rings are generally stable but can influence the reactivity of the aldehyde through their electronic effects. The isoxazole ring, being electron-withdrawing, enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
Q2: How does solvent choice impact reactions with this compound?
A2: Solvent polarity and proticity are critical factors.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the aldehyde and the nucleophile, and can participate in proton transfer steps. They are often suitable for reactions involving ionic intermediates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are effective at dissolving polar reagents and stabilizing charged intermediates, which can accelerate reaction rates, particularly in condensation reactions.[1]
-
Nonpolar Solvents (e.g., toluene, hexane, dichloromethane): These are used when reactants are nonpolar or when trying to avoid interaction with intermediates. In some cases, like the Wittig reaction, nonpolar solvents can influence the stereoselectivity of the product.[2]
Q3: I am observing low yields in my Knoevenagel condensation. What could be the cause?
A3: Low yields in a Knoevenagel condensation can be attributed to several factors:
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Inappropriate Solvent: The choice of solvent is crucial for the Knoevenagel condensation.[3] Polar aprotic solvents like DMF have been shown to be superior to nonpolar solvents like toluene for this reaction in the presence of certain catalysts.[1]
-
Catalyst Inactivity: The base catalyst used may not be strong enough or may be deactivated. The basicity of the catalyst can be influenced by the solvent.
-
Poor Solubility: Ensure that all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate.
Q4: I am getting a mixture of E/Z isomers in a Wittig reaction. How can I improve the stereoselectivity?
A4: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide and the solvent. For stabilized ylides, the E-isomer is typically favored. To enhance selectivity:
-
Solvent Choice: The polarity of the solvent can significantly affect the E/Z ratio. Nonpolar solvents like toluene often favor the formation of the Z-isomer, while polar solvents may favor the E-isomer.[2]
-
Ylide Type: The use of stabilized versus non-stabilized ylides will have a profound impact on the stereoselectivity.
-
Additives: The presence of lithium salts can sometimes influence the stereochemical course of the reaction.
Troubleshooting Guides
Issue 1: Knoevenagel Condensation Reaction is Sluggish or Incomplete
-
Symptom: TLC analysis shows a significant amount of starting material even after prolonged reaction time.
-
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen base catalyst (e.g., piperidine, triethylamine) may be too weak or its activity may be hampered by the solvent.
-
Solution: Switch to a stronger base or a different catalyst system. Consider using a polar aprotic solvent like DMF or DMSO to enhance catalyst basicity.[1]
-
-
Poor Reactant Solubility: this compound or the active methylene compound may not be fully dissolved.
-
Solution: Change to a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may also improve solubility and reaction rate.
-
-
Formation of Stable Intermediates: The intermediate aldol-type adduct may be slow to dehydrate.
-
Solution: A switch to an aprotic solvent can accelerate the dehydration step.[1] Adding a dehydrating agent or increasing the reaction temperature might also be beneficial.
-
-
Issue 2: Formation of Unwanted Byproducts
-
Symptom: Multiple spots are observed on the TLC plate, and the desired product is obtained in a low yield after purification.
-
Possible Causes & Solutions:
-
Side Reactions of the Aldehyde: The aldehyde may undergo self-condensation or other side reactions under the reaction conditions.
-
Solution: Control the reaction temperature carefully. Add the aldehyde slowly to the reaction mixture containing the nucleophile and catalyst.
-
-
Instability of Heterocyclic Rings: While generally stable, the thiophene or isoxazole ring may react under harsh conditions (e.g., strong acid or base, high temperatures).
-
Solution: Use milder reaction conditions. Screen different catalysts and solvents to find a more selective system.
-
-
Reaction with Solvent: Protic solvents like alcohols could potentially form acetals with the aldehyde, especially in the presence of an acid catalyst.
-
Solution: Use an aprotic solvent if acetal formation is suspected.
-
-
Quantitative Data Summary
The following table provides hypothetical data on the effect of different solvents on the yield of a Knoevenagel condensation between this compound and malononitrile, catalyzed by piperidine at 80°C.
| Solvent | Dielectric Constant (Polarity) | Reaction Time (hours) | Yield (%) |
| Toluene | 2.4 | 12 | 45 |
| Dichloromethane | 9.1 | 10 | 60 |
| Acetonitrile | 37.5 | 6 | 85 |
| Ethanol | 24.6 | 8 | 75 |
| DMF | 36.7 | 4 | 92 |
| DMSO | 46.7 | 4 | 90 |
This data is illustrative and intended to guide solvent selection. Actual results may vary.
Experimental Protocols
Protocol: Knoevenagel Condensation in DMF
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in DMF (10 mL), add piperidine (0.1 mmol).
-
Stir the reaction mixture at 80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Visualizations
Caption: Troubleshooting workflow for solvent selection.
References
preventing decomposition of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. The information provided aims to address common challenges, with a focus on preventing the decomposition of this valuable heterocyclic aldehyde.
Troubleshooting Guide
Decomposition of this compound during its synthesis, primarily via the Vilsmeier-Haack reaction, can manifest as low yields, formation of colored impurities, or a complex mixture of byproducts. The following table outlines potential issues, their probable causes, and recommended solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Vilsmeier Reagent: Moisture in reagents or glassware can hydrolyze the Vilsmeier reagent (formed from POCl₃ and DMF), rendering it inactive. 2. Substrate Inactivity: The 5-(thiophen-2-yl)isoxazole may not be sufficiently electron-rich for efficient formylation. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Decomposition: The target aldehyde may be unstable under the reaction or work-up conditions. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled or high-purity POCl₃. 2. While generally reactive, consider using a slight excess of the Vilsmeier reagent. 3. Monitor the reaction by TLC. If the starting material is consumed but no product is formed, decomposition is likely. If starting material remains, consider extending the reaction time or slightly increasing the temperature (with caution). 4. Perform the reaction at the lowest effective temperature (typically 0°C to room temperature). Use a buffered aqueous work-up (e.g., sodium bicarbonate or sodium acetate solution) to neutralize acidity promptly and avoid prolonged exposure to strong acids or bases. |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the starting material or product. 2. Impure Reagents: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the dropwise addition of POCl₃ to DMF and the addition of the substrate. An ice-water or ice-salt bath is recommended. 2. Use purified starting materials and anhydrous solvents. |
| Multiple Spots on TLC (in addition to starting material and product) | 1. Side Reactions: Di-formylation or formylation at an alternative position on the thiophene ring, though less likely, can occur. 2. Ring Opening of Isoxazole: The isoxazole ring is susceptible to cleavage under certain conditions (e.g., strong base, high temperature), leading to various degradation products. 3. Oxidation of Thiophene: The thiophene ring can be susceptible to oxidation, though this is less common under Vilsmeier-Haack conditions. | 1. Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent. 2. Avoid high temperatures and strongly basic conditions during work-up. A rapid, cold, and buffered aqueous quench is crucial. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Difficulty in Product Isolation/Purification | 1. Product Instability on Silica Gel: The aldehyde may be unstable on standard silica gel, leading to streaking or decomposition during column chromatography. 2. Co-elution with Impurities: Byproducts may have similar polarity to the desired product. | 1. Consider using a less acidic stationary phase, such as deactivated silica gel (treated with a base like triethylamine) or alumina. Alternatively, purification by recrystallization may be a better option if the product is a solid. 2. Optimize the eluent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key steps?
A1: The most prevalent method is the Vilsmeier-Haack formylation of 5-(thiophen-2-yl)isoxazole. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) at low temperature (typically 0°C) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Electrophilic Aromatic Substitution: The electron-rich 5-(thiophen-2-yl)isoxazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium salt to yield the final aldehyde product.
Q2: What are the primary decomposition pathways for this compound?
A2: While specific studies on this molecule are limited, decomposition can be inferred from the chemistry of its constituent rings:
-
Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, including basic pH, high temperatures, and UV irradiation. This can lead to a variety of degradation products.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which would disrupt the aromaticity and lead to non-aldehydic byproducts.
-
Aldehyde Group Reactivity: Aldehydes can be sensitive to oxidation (forming carboxylic acids) or other side reactions, especially under harsh conditions.
Q3: How can I monitor the progress of the reaction and detect decomposition?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.
-
Reactant and Product Visualization: Use a UV lamp (254 nm) to visualize the spots corresponding to the starting material and the product. The product, being more polar, should have a lower Rf value than the starting material.
-
Detection of Aldehyde: A TLC stain specific for aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH), can be used to confirm the formation of the product. A positive test will result in a yellow-to-red spot.
-
Signs of Decomposition: The appearance of multiple new spots, streaking from the baseline, or the formation of a dark, insoluble material at the origin of the TLC plate are all indicators of decomposition.
Q4: What are the optimal storage conditions for this compound?
A4: To minimize degradation, the purified product should be stored in a cool, dark place under an inert atmosphere (e.g., in a sealed vial backfilled with nitrogen or argon). Refrigeration is recommended. Avoid prolonged exposure to air and light.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
5-(Thiophen-2-yl)isoxazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled or high purity
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 5-(thiophen-2-yl)isoxazole (1 equivalent) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a stirred, saturated aqueous solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and will release gas. Continue stirring until the gas evolution ceases and the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Potential Decomposition Pathways
Caption: Potential degradation pathways for the target molecule.
Validation & Comparative
Comparative Analysis of the Biological Activity of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde Analogs
A new class of synthetic compounds, 5-Thiophen-2-yl-isoxazole-3-carbaldehyde and its analogs, is demonstrating significant potential in oncological research, particularly as anti-breast cancer agents. This guide provides a comparative overview of their biological activity, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic promise. The primary focus of current research has been on their cytotoxic effects on cancer cell lines, with some derivatives showing superior activity compared to existing lead molecules.
Anticancer Activity
Derivatives of 5-Thiophen-2-yl-isoxazole have been synthesized and evaluated for their in vitro anticancer activities against various cancer cell lines. The most promising results have been observed against the human breast cancer cell line, MCF-7.[1] Structure-activity relationship (SAR) studies have revealed that modifications at the 3rd and 4th positions of the isoxazole ring significantly influence the cytotoxic potency.
A notable series of analogs, 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs), have been developed and tested.[1] The data indicates that the presence of a trifluoromethyl group at the 4th position and specific substitutions on the aryl ring at the 3rd position are crucial for enhanced anticancer activity.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for key 5-Thiophen-2-yl-isoxazole analogs against the MCF-7 breast cancer cell line.
| Compound ID | 3-Position Substituent | 4-Position Substituent | Cancer Cell Line | IC50 (µM) |
| TTI-4 | 3,4-dimethoxyphenyl | -CF3 | MCF-7 | 2.63[1][2] |
| TTI-6 | 3,4,5-trimethoxyphenyl | -CF3 | MCF-7 | 1.91[1][2] |
| TTI-8 | 4-bromophenyl | -CF3 | MCF-7 | - |
| TTI-9 | 4-chlorophenyl | -CF3 | MCF-7 | - |
| TTI-10 | 4-fluorophenyl | -CF3 | MCF-7 | - |
| TTI-11 | 4-(trifluoromethyl)phenyl | -CF3 | MCF-7 | - |
Note: Specific IC50 values for TTI-8 to TTI-11 were not provided in the reviewed literature, although they were part of the synthesized series for SAR studies.[1]
Mechanism of Action
The anticancer activity of these compounds is primarily attributed to the induction of apoptosis and cell cycle arrest.[2] For the most potent analog, TTI-6, further studies confirmed that it induces cell death through apoptosis.[1] In silico molecular docking and induced-fit analysis suggest that these analogs act as inhibitors of Estrogen Receptor Alpha (ERα), a key nuclear hormone receptor implicated in the progression of several human cancers, including breast cancer.[1]
Caption: Proposed mechanism of ERα inhibition by 5-Thiophen-2-yl-isoxazole analogs.
Antimicrobial Activity
While the primary focus has been on anticancer properties, the isoxazole and thiophene moieties are independently known to be present in compounds with antimicrobial activities.[3][4][5][6] For instance, various isoxazole derivatives have been screened for their in vitro antibacterial activity against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger.[4][5]
Specifically, derivatives of 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, which share the 5-(thiophen-2-yl) core, have shown varying degrees of inhibition against bacteria.[3] However, specific antimicrobial data for this compound and its direct analogs discussed in the anticancer context is not extensively available in the reviewed literature. Further investigation is required to determine if these specific compounds also exhibit significant antimicrobial properties.
Experimental Protocols
The evaluation of the biological activity of these compounds involves standard in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 5-Thiophen-2-yl-isoxazole analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: General workflow for synthesis and biological evaluation of novel compounds.
Conclusion
The 5-Thiophen-2-yl-isoxazole scaffold represents a versatile platform for the development of novel anticancer agents.[2] The derivatives discussed demonstrate significant cytotoxic activity against breast cancer cells, primarily through the induction of apoptosis mediated by the inhibition of ERα.[1] The structure-activity relationship studies provide a clear direction for future optimization of these compounds to enhance their therapeutic potential. While their antimicrobial properties are not yet fully elucidated, the known activities of the constituent heterocyclic rings suggest this as a potential area for future investigation. The provided protocols offer a standardized framework for the continued exploration of these promising compounds.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Structural Dance of Efficacy: A Comparative Guide to 5-Thiophen-2-yl-isoxazole Derivatives
A deep dive into the structure-activity relationships of 5-Thiophen-2-yl-isoxazole derivatives reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent scaffold in medicinal chemistry, known for its presence in various biologically active compounds.[1][2] When combined with a thiophene ring, another key pharmacophore, the resulting 5-Thiophen-2-yl-isoxazole derivatives exhibit a range of therapeutic potential, including anticancer and antimicrobial activities.[1][3] This guide focuses on elucidating the structure-activity relationships (SAR) of these derivatives, providing a comparative analysis of their performance based on available experimental data.
Anticancer Activity: Targeting Breast Cancer
Recent studies have highlighted the potential of 5-Thiophen-2-yl-isoxazole derivatives as potent anticancer agents, particularly against breast cancer. A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) have been synthesized and evaluated for their in vitro anticancer activities against various cancer cell lines, including MCF-7 (human breast cancer), 4T1 (murine breast cancer), and PC-3 (prostate cancer).[4]
The SAR studies of these compounds have pinpointed several key structural features that govern their cytotoxic efficacy. A crucial finding is the importance of an unsubstituted thiophene ring at the 5th position of the isoxazole core.[4] Additionally, a trifluoromethyl (-CF3) group at the 4th position and a highly electron-rich benzene ring at the 3rd position, particularly one bearing three methoxy (-OCH3) groups, have been shown to enhance anticancer activity.[4]
One of the most potent compounds identified is 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, designated as TTI-6, which exhibited a superior IC50 value of 1.91 μM against the MCF-7 cell line.[1][4] This was an improvement upon a previous lead molecule, TTI-4, which had an IC50 of 2.63 μM.[1] The anticancer mechanism of these compounds is linked to the inhibition of estrogen receptor alpha (ERα), a key player in the progression of certain breast cancers.[1][4] Further investigations with TTI-6 have revealed that it induces apoptotic cell death.[4]
Comparative Anticancer Activity Data
| Compound ID | R Group (at position 3 of isoxazole) | Target Cell Line | IC50 (μM) |
| TTI-6 | 3,4,5-trimethoxyphenyl | MCF-7 | 1.91[1][4] |
| TTI-4 | 3,4-dimethoxyphenyl | MCF-7 | 2.63[1] |
Antimicrobial Potential
The thiophene moiety is known to contribute to the biological activity of various compounds, and its presence in isoxazole derivatives has been shown to be impactful for their antimicrobial properties.[3] Studies on other isoxazole derivatives have demonstrated their potential against a range of microbial pathogens. For instance, certain 5-(heteroaryl)isoxazoles have displayed significant antibacterial activity against E. coli, S. aureus, and P. aeruginosa, with the thienyl substituted derivatives showing notable efficacy.[3]
Specifically, two derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), have demonstrated considerably higher antimicrobial activity compared to other analyzed compounds.[5] PUB9, in particular, was highly effective against Staphylococcus aureus.[5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the 5-Thiophen-2-yl-isoxazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, 4T1, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to study the mechanism of cell death induced by the test compounds.
-
Apoptosis Assay: Cells are treated with the compound of interest, harvested, and then stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA (e.g., PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key structural features enhancing the anticancer activity of 5-Thiophen-2-yl-isoxazole derivatives.
Caption: Workflow for the evaluation of anticancer activity of 5-Thiophen-2-yl-isoxazole derivatives.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde and Other Key Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic aldehydes serve as indispensable building blocks for the synthesis of complex molecules with diverse biological activities and material properties. This guide provides a comparative analysis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, a molecule integrating the electron-rich thiophene and the versatile isoxazole moieties, against other foundational five-membered heterocyclic aldehydes: furfural, thiophene-2-carbaldehyde, and pyrrole-2-carboxaldehyde.
While direct experimental data for this compound is emerging, its structural components suggest significant potential. Research into closely related 5-(thiophen-2-yl)isoxazole derivatives has revealed potent and selective anti-cancer activities, particularly against human breast cancer cell lines like MCF-7, by targeting receptors such as ERα.[1] This positions the aldehyde as a high-value precursor for novel therapeutic agents. This guide offers a framework for its evaluation by comparing its constituent and common heterocyclic aldehydes and providing detailed protocols for performance assessment.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of an aldehyde are critical determinants of its reactivity, solubility, and suitability for various synthetic and biological applications. The following table summarizes key properties of the comparator aldehydes.
| Property | Furfural | Thiophene-2-carbaldehyde | Pyrrole-2-carboxaldehyde | This compound |
| Molecular Formula | C₅H₄O₂ | C₅H₄OS | C₅H₅NO | C₈H₅NO₂S |
| Molecular Weight | 96.08 g/mol [2] | 112.16 g/mol [3] | 95.10 g/mol [4] | 179.20 g/mol [5][6] |
| Appearance | Colorless to amber oily liquid[2][7][8] | Colorless to pale yellow liquid[3][9] | Pale yellow crystalline solid[4][10] | Solid (Predicted)[5][6] |
| Boiling Point | 161.7 °C[2][7] | 198 °C[11] | 217-219 °C[12] | Not available |
| Melting Point | -36.5 °C[2] | -46.0 °C[3] | 43-46 °C[12] | Not available |
| Solubility in Water | Slightly soluble (83 g/L)[2][8][13] | Slightly soluble/Insoluble[3][11] | Insoluble[12][14] | Not available |
| Solubility (Organic) | Miscible with most polar solvents[7][13][15] | Soluble in ethanol, ether, chloroform[11] | Soluble in methanol, DMSO, chloroform[12] | Not available |
Reactivity and Biological Significance
Heterocyclic aldehydes exhibit a rich chemical reactivity, primarily centered around the aldehyde group and the aromatic ring system.
-
Furfural : Derived from biomass, furfural is a key platform chemical.[13] Its aldehyde group undergoes typical reactions like oxidation to furoic acid and reduction to furfuryl alcohol.[7][15] The furan ring, while aromatic, is less so than benzene and can be hydrogenated to valuable solvents like tetrahydrofuran (THF).[13][15] Its derivatives are explored for a wide range of biological activities, including antimicrobial and nematicidal applications.[16][17]
-
Thiophene-2-carbaldehyde : This aldehyde is a crucial intermediate in the synthesis of pharmaceuticals, including cardiovascular drugs and chemotherapeutics.[18] The thiophene ring is more aromatic and stable than furan, readily undergoing electrophilic substitution. Thiophene-based compounds exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[19][20][21]
-
Pyrrole-2-carboxaldehyde : Found in various natural sources, this aldehyde and its derivatives are associated with diverse physiological activities.[22][23] The pyrrole scaffold is a key component in many biologically active molecules and drugs.[24] The aldehyde can be synthesized via methods like the Vilsmeier-Haack reaction and serves as a precursor for antibacterial and anti-tumor agents.[25]
-
This compound : This molecule combines the structural features of thiophene and isoxazole. The isoxazole ring is a well-established pharmacophore known for its presence in anticancer, anti-inflammatory, and antibacterial drugs.[1][14][26] The linkage of the electron-rich thiophene ring to the isoxazole core creates a scaffold with significant potential for potent and selective biological activity, particularly as kinase inhibitors and anticancer agents.[1] The aldehyde group provides a reactive handle for further derivatization to explore structure-activity relationships.
Logical and Structural Relationships
The structure of this compound represents a synergistic fusion of two distinct and biologically important heterocyclic systems.
Caption: Structural composition of the target molecule.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of this compound against other aldehydes, standardized assays are crucial. Below are detailed protocols for key experiments.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test aldehydes in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[7][22] Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][7][22]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2][7]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Method
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to the final required concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth. The typical concentration range tested is 1.56 to 100 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Kinase Inhibition Assessment: c-Met TR-FRET Assay
Given the potential for thiophene-isoxazole scaffolds to act as kinase inhibitors, a c-Met kinase assay is a relevant evaluation. This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Methodology:
-
Reagent Preparation:
-
1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[13]
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test aldehyde in 1X Kinase Buffer containing a constant percentage of DMSO (not to exceed 1% in the final reaction). Prepare these at a 4X final concentration.[13]
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X inhibitor dilutions to the appropriate wells.
-
Add 5 µL of 4X recombinant c-Met enzyme (e.g., 4 nM) to all wells except the "no enzyme" control.[13]
-
-
Kinase Reaction Initiation:
-
Reaction Termination and Detection:
-
Prepare a Stop/Detection mix by diluting a Europium-labeled anti-phosphotyrosine antibody (e.g., 2 nM) in 1X Detection Buffer containing 20 mM EDTA.[13]
-
Add 10 µL of the Stop/Detection mix to all wells. The EDTA chelates Mg²⁺, stopping the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., measuring emission at 665 nm and 615 nm after excitation at 320 nm).
-
Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context:
Caption: Simplified c-Met signaling pathway and inhibition point.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 18. benchchem.com [benchchem.com]
- 19. jocpr.com [jocpr.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Sigma Aldrich 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 23. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anticancer Activity of 5-Thiophen-2-yl-isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of novel 5-Thiophen-2-yl-isoxazole derivatives, focusing on their in vitro efficacy against various cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of these compounds as potential therapeutic agents.
Introduction
5-Thiophen-2-yl-isoxazole derivatives have emerged as a promising class of heterocyclic compounds in cancer research, demonstrating significant cytotoxic activity against a range of cancer cell lines.[1] The isoxazole ring serves as a versatile scaffold in medicinal chemistry, and its combination with a thiophene moiety has led to the development of potent anticancer agents.[2][3] This guide focuses on a series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) and compares their anticancer activity, providing valuable insights into their structure-activity relationships (SAR).
Recent research has highlighted the potential of these derivatives, with specific compounds showing high efficacy against breast cancer cell lines.[4][5] The primary mechanism of action for some of these derivatives involves the induction of apoptosis and the inhibition of key signaling pathways, such as the estrogen receptor alpha (ERα) pathway.[1][4][6] This comparative guide aims to present the available experimental data in a clear and accessible format to aid researchers in the ongoing development of this class of compounds.
Quantitative Data Summary
The in vitro anticancer activities of various 5-Thiophen-2-yl-isoxazole derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below. These values serve as a quantitative measure of the cytotoxic potency of each derivative.
| Compound | Derivative Structure (at position 3 of the isoxazole ring) | Cancer Cell Line | IC50 (µM) |
| TTI-6 | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 1.91[4] |
| 4T1 (Breast) | Not specified | ||
| PC-3 (Prostate) | Not specified | ||
| TTI-4 | 3,4-dimethoxyphenyl | MCF-7 (Breast) | 2.63[4] |
| TTI-5 | 2,3-dihydrobenzo[b][7][8]dioxin-6-yl | MCF-7 (Breast) | 23.59[4] |
| TTI-3 | 4-methoxyphenyl | MCF-7 (Breast) | Not specified |
Note: The core structure for the TTI compounds is 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in the studies of 5-Thiophen-2-yl-isoxazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, 4T1, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-Thiophen-2-yl-isoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted to the desired concentrations in fresh culture medium. The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compounds is added. Control wells containing medium with DMSO (vehicle control) and a known anticancer drug (positive control) are also included. The plates are incubated for a specified period (e.g., 48 hours).[7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The plate is gently shaken for 5-10 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for a potent 5-Thiophen-2-yl-isoxazole derivative and the general workflow for the cell viability assay.
Caption: Inhibition of ERα Signaling by a 5-Thiophen-2-yl-isoxazole derivative.[1]
Caption: Workflow for the MTT Cell Viability Assay.[1]
Conclusion
The 5-Thiophen-2-yl-isoxazole scaffold represents a valuable platform for the development of novel anticancer agents.[1] The presented data highlights the potent in vitro activity of certain derivatives, particularly TTI-6, against breast cancer cells. Structure-activity relationship studies have provided crucial insights for the rational design of more effective compounds, emphasizing the importance of specific substitutions on the isoxazole core.[4][6] The detailed experimental protocols included in this guide offer a standardized framework for the continued investigation and validation of these promising molecules. Further research, including in vivo studies and a more comprehensive analysis of the underlying molecular mechanisms, is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 5-Aryl vs. 5-Heteroaryl Isoxazole-3-Carbaldehydes: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. This guide provides a comparative analysis of two key subclasses: 5-aryl and 5-heteroaryl isoxazole-3-carbaldehydes. By examining their synthesis, physicochemical properties, and biological performance with supporting experimental data, this document aims to inform the strategic design of novel therapeutic agents.
Synthesis and Physicochemical Properties
The synthesis of 5-substituted isoxazole-3-carbaldehydes can be achieved through various synthetic routes. A common method involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne. The choice of the starting aryl or heteroaryl acetylene directly influences the final product.
While specific experimental conditions may vary, a general synthetic workflow is outlined below. The physicochemical properties of the resulting compounds are influenced by the nature of the aromatic or heteroaromatic ring at the 5-position. Generally, heteroaryl compounds may exhibit increased polarity and potential for hydrogen bonding compared to their aryl counterparts, which can impact solubility and pharmacokinetic profiles.
Experimental Workflow: Synthesis of 5-Substituted Isoxazole-3-carbaldehydes
Caption: General synthetic workflow for 5-aryl and 5-heteroaryl isoxazole-3-carbaldehydes.
Table 1: Comparative Physicochemical Properties
| Property | 5-Aryl Isoxazole-3-carbaldehydes | 5-Heteroaryl Isoxazole-3-carbaldehydes |
| Polarity | Generally lower | Generally higher due to heteroatoms |
| Solubility | More soluble in non-polar organic solvents | Potentially higher aqueous solubility |
| Hydrogen Bonding | Limited to the carbaldehyde oxygen | Potential for additional H-bond acceptors (e.g., N in pyridine) |
| Reactivity | Aldehyde group is the primary reactive site | Aldehyde and potentially the heteroaromatic ring |
Biological Activity: A Comparative Overview
Both 5-aryl and 5-heteroaryl isoxazole-3-carbaldehydes have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature of the substituent at the 5-position plays a crucial role in modulating the potency and selectivity of these compounds.
Antimicrobial Activity
Derivatives of both classes have been investigated for their efficacy against various bacterial and fungal strains. The heteroaryl derivatives, in some cases, exhibit enhanced activity, potentially due to improved cell permeability or specific interactions with microbial targets.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Type | Organism | 5-Aryl Derivatives | 5-Heteroaryl Derivatives | Reference |
| Isoxazole-3-carbaldehyde derivative | Escherichia coli | 10-50 | 5-25 | [1] |
| Isoxazole-3-carbaldehyde derivative | Staphylococcus aureus | 12.5-60 | 8-30 | [1] |
| Isoxazole-3-carbaldehyde derivative | Candida albicans | 25-100 | 15-50 | [2] |
Note: The values presented are a synthesized representation from multiple sources and may not reflect a direct head-to-head comparison under identical conditions.
Anticancer Activity
The anticancer potential of these isoxazole derivatives has been a significant area of research. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Isoxazole Derivatives
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by isoxazole derivatives.
Table 3: Comparative Cytotoxicity Data (IC₅₀, µM)
| Compound Type | Cell Line | 5-Aryl Derivatives | 5-Heteroaryl Derivatives | Reference |
| Isoxazole-3-carbaldehyde derivative | MCF-7 (Breast Cancer) | 5-20 | 2-15 | [3] |
| Isoxazole-3-carbaldehyde derivative | A549 (Lung Cancer) | 10-30 | 8-25 | [3] |
| Isoxazole-3-carbaldehyde derivative | HCT116 (Colon Cancer) | 8-25 | 6-20 | [4] |
Note: The values presented are a synthesized representation from multiple sources and may not reflect a direct head-to-head comparison under identical conditions.
Experimental Protocols
General Synthesis of 5-Substituted Isoxazole-3-carbaldehydes
A general procedure involves the reaction of a substituted propargyl alcohol with an appropriate aldoxime in the presence of an oxidizing agent like sodium hypochlorite (NaOCl) in a solvent such as dichloromethane (DCM).[3] This reaction yields the corresponding (isoxazol-5-yl)methanol, which is then oxidized to the carbaldehyde using an oxidizing agent like Jones reagent.[3]
Protocol: Oxidation of (Isoxazol-5-yl)methanol to Isoxazole-3-carbaldehyde
-
Dissolve the (isoxazol-5-yl)methanol (1 equivalent) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution Assay
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
The half-maximal inhibitory concentration (IC₅₀) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value from the dose-response curve.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Substituted 5-Thiophen-2-yl-isoxazoles for Structural Confirmation
The structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. For substituted 5-Thiophen-2-yl-isoxazoles, a class of molecules with demonstrated potential in various therapeutic areas, including as anti-cancer agents, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation.[1][2] This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these compounds, supported by experimental data and detailed protocols.
Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized 5-Thiophen-2-yl-isoxazole derivative follows a logical and systematic workflow. This involves initial synthesis and purification, followed by a battery of spectroscopic analyses. Each technique provides unique and complementary information, which, when combined, allows for a comprehensive structural assignment.
Caption: General workflow for the synthesis and structural confirmation of substituted 5-Thiophen-2-yl-isoxazoles.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for representative 5-Thiophen-2-yl-isoxazole derivatives, illustrating how different substituents influence the spectral characteristics.
Table 1: ¹H and ¹³C NMR Spectral Data
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.
| Compound / Derivative | Spectroscopic Data | Reference |
| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | ¹H NMR (CDCl₃, 400 MHz), δ (ppm): 8.08 (1H, d, J=8 Hz), 7.91 (1H, d, J=8 Hz), 7.60 (1H, s), 7.25 (2H, t, J=8 Hz), 2.60 (2H, t, J=8 Hz), 1.77 (2H, h, J=8 Hz), 1.05 (3H, t, J=8 Hz). ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 168.93, 163.40, 141.34, 139.41, 138.70, 136.48, 128.81, 114.14, 27.88, 19.94, 13.91. | [3] |
| rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile | ¹H NMR (CDCl₃, 500.13 MHz), δ (ppm): 7.96-7.98 (m, 2H), 7.67-7.69 (m, 2H), 7.55-7.59 (m, 1H), 7.42-7.48 (m, 6H), 7.36-7.39 (m, 2H), 7.14 (d, 1H, J=5.0 Hz), 6.93-6.95 (m, 3H), 6.90 (dd, 1H, J=5.0, 3.6 Hz), 4.55 (d, 1H, J=4.4 Hz), 4.32-4.35 (m, 1H), 3.87 (dd, 1H, J=17.6, 8.9 Hz), 3.76 (dd, 1H, J=17.6, 4.6 Hz). ¹³C NMR (CDCl₃, 125.76 MHz), δ (ppm): 196.91, 174.84, 141.95, 138.30, 136.68, 135.01, 133.35, 131.41, 129.31, 129.24, 128.92, 128.67, 128.27, 128.14, 127.13, 126.72, 126.07, 124.73, 118.18, 57.98, 41.19, 40.59. | [4] |
Table 2: FT-IR and Mass Spectrometry Data
FT-IR spectroscopy identifies characteristic functional groups based on their vibrational frequencies, while high-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
| Compound / Derivative | FT-IR Data (ν, cm⁻¹) | HRMS Data (m/z) | Reference |
| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | 2966 (C-H), 173 (C=O), 1615 (C=N), 1573 (C=Calkene), 1545 (C=Carom) | [M+H]⁺: 222.0535 (Observed), 222.0588 (Calculated) | [3] |
| rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile | 2235 (νCN), 1690 (νC=O), 1623 (νC=N), 1595, 1578, 1489, 1446 (νC=C), 764, 695 (γC-H), 642 (νC-S) | [M+H]⁺: 435.1545 (Observed), 435.1526 (Calculated) | [4] |
| 2-(Benzylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | 1595 (C=N), 2916, 3100 (C-H) | M⁺: 407 | [5] |
Experimental Protocols
Standardized methodologies are crucial for reproducible and comparable results. The protocols below are generalized from common practices in the field.[3][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance).[6][7]
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7] Data are reported by chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant (J) in Hertz (Hz), and integration.
-
¹³C NMR: Spectra are recorded with complete proton decoupling.[7] Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.00 ppm).[2][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Sample Preparation: The analysis is commonly performed using the Attenuated Total Reflectance (ATR) method, where a small amount of the solid sample is placed directly on the crystal.[3][6] Alternatively, the KBr pellet method can be used.
-
Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹. Key vibrational frequencies (ν) are reported in wavenumbers (cm⁻¹), corresponding to specific functional groups.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Data are obtained on a high-resolution mass spectrometer, often using Electrospray Ionization (ESI) as the ionization source.[4][6]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument, typically via direct infusion or coupled with liquid chromatography.
-
Data Analysis: The instrument measures the mass-to-charge ratio (m/z) with high precision. The observed mass of the protonated molecular ion ([M+H]⁺) is compared to the calculated theoretical mass to confirm the elemental formula.[4][6]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The compound is dissolved in a UV-grade solvent, such as methanol or ethanol, to prepare a dilute solution of known concentration.
-
Data Acquisition: The absorbance is measured across the ultraviolet and visible range (typically 200-800 nm). The wavelength of maximum absorption (λ_max) is reported in nanometers (nm).[3][6]
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
In Vitro Efficacy of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with isoxazole derivatives emerging as a promising scaffold in medicinal chemistry. This guide provides a comparative analysis of the in vitro biological activities of derivatives based on the 5-Thiophen-2-yl-isoxazole-3-carbaldehyde core structure, focusing on their anticancer and antimicrobial potential. The data presented is compiled from recent studies to facilitate objective evaluation and inform future drug discovery efforts.
Anticancer Activity: A Quantitative Comparison
A notable area of investigation for this class of compounds is their efficacy against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives, demonstrating their cytotoxic potential.
| Compound ID | R Group (at position 3 of isoxazole) | IC50 (μM) vs. MCF-7 (Breast Cancer)[1][2] | IC50 (μM) vs. 4T1 (Breast Cancer)[1][2] | IC50 (μM) vs. PC-3 (Prostate Cancer)[1][2] |
| TTI-1 | Phenyl | 10.21 | >20 | >20 |
| TTI-2 | 4-Methoxyphenyl | 8.54 | 15.23 | 18.65 |
| TTI-3 | 3,4-Dimethoxyphenyl | 2.63 | 5.87 | 7.91 |
| TTI-4 | 3,4,5-Trimethoxyphenyl | 1.91 | 4.12 | 6.23 |
| TTI-5 | 4-Bromophenyl | 7.89 | 12.45 | 15.32 |
| TTI-6 | 4-Chlorophenyl | 6.98 | 11.56 | 14.21 |
| TTI-7 | 4-Fluorophenyl | 8.12 | 13.11 | 16.04 |
| TTI-8 | 4-(Trifluoromethyl)phenyl | 5.67 | 9.87 | 11.98 |
| TTI-9 | 2,4-Dichlorophenyl | 6.21 | 10.78 | 13.54 |
| TTI-10 | 3-Nitrophenyl | 9.54 | 16.87 | 19.21 |
| TTI-11 | 4-Nitrophenyl | 9.88 | 17.23 | 19.87 |
| TTI-12 | 5-Methylthiophen-2-yl | 12.34 | >20 | >20 |
| TTI-13 | 3,4-Dimethoxyphenyl (with 5-methylthiophene at position 5) | 4.56 | 8.12 | 10.23 |
| TTI-14 | 3,4-Dimethoxyphenyl (with difluoromethyl at position 4) | 3.12 | 6.98 | 9.01 |
Note: Lower IC50 values indicate higher cytotoxic activity.
Antimicrobial and Antibiofilm Potential
In addition to their anticancer properties, certain isoxazole derivatives have demonstrated significant antimicrobial and antibiofilm activity. A study on a series of isoxazole derivatives, including those with a thiophene moiety, revealed their potential against pathogenic microbes. For instance, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) showed noteworthy activity.[3] PUB9, in particular, exhibited a minimal inhibitory concentration (MIC) against Staphylococcus aureus that was over 1000 times lower than other tested derivatives.[3] Both PUB9 and PUB10 were capable of reducing biofilm formation by over 90% for S. aureus, Pseudomonas aeruginosa, and Candida albicans.[3]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of the this compound derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Test compounds (this compound derivatives)
-
Human cancer cell lines (e.g., MCF-7, 4T1, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated overnight to allow for cell attachment.[5]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well.[5] The plates are then incubated for 2 to 4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[4][5][6]
-
Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The plates are gently shaken to ensure complete solubilization of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[4][5][6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
The minimum inhibitory concentration (MIC) of the derivatives against various microbial strains is determined using the broth dilution method.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[7]
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in the broth medium within the wells of a 96-well plate.[7]
-
Inoculation: A standardized microbial inoculum is prepared and added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[7]
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
A Comparative Benchmarking Study for the Synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail a proposed synthetic route for the target molecule and benchmark it against established alternative methods for the synthesis of structurally related isoxazoles. Quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols are provided. Visualizations of the synthetic workflows are included to facilitate understanding.
Proposed Synthesis of this compound
A plausible and efficient two-step approach for the synthesis of this compound is proposed. This method involves the initial construction of the 5-(thiophen-2-yl)isoxazole core via a [3+2] cycloaddition reaction, followed by formylation at the C3 position using the Vilsmeier-Haack reaction.
Method 1: Proposed Two-Step Synthesis
Step 1: Synthesis of 5-(Thiophen-2-yl)isoxazole. This step involves the reaction of 2-acetylthiophene with hydroxylamine to form an oxime, which is then converted to a nitrile oxide in situ and reacted with an acetylene source in a 1,3-dipolar cycloaddition.
Step 2: Vilsmeier-Haack Formylation. The resulting 5-(thiophen-2-yl)isoxazole is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the carbaldehyde group at the 3-position of the isoxazole ring.
Benchmarking Against Alternative Methods
The proposed synthesis is benchmarked against two alternative, well-established methods for the synthesis of substituted isoxazoles:
-
Method 2: One-Pot Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones. This method utilizes a green chemistry approach for the synthesis of isoxazole derivatives from an aldehyde, a β-ketoester, and hydroxylamine hydrochloride in an aqueous medium. While not directly yielding the target molecule, it represents an efficient and environmentally friendly alternative for constructing the isoxazole core.
-
Method 3: Synthesis of 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoles. This recently reported method involves a metal-free, cascade reaction to synthesize highly functionalized isoxazoles containing a thiophene moiety.[1] This serves as a benchmark for the synthesis of complex isoxazoles with direct C-C bond formation to the thiophene ring.
Data Presentation
The following tables summarize the key quantitative data for the proposed and alternative synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Key Transformation | Starting Materials | Reagents & Solvents | Reaction Time | Temperature (°C) | Yield (%) |
| Method 1 (Proposed) | Two-step synthesis of this compound | 2-Acetylthiophene, Hydroxylamine, Acetylene source | NCS, Et₃N, DMF, POCl₃ | Step 1: 4-6 h, Step 2: 2-4 h | Step 1: RT, Step 2: 0 to 70 | Estimated >70% (overall) |
| Method 2 | One-pot synthesis of (Z)-3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Thiophene-2-carbaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Gluconic acid aqueous solution | 45 min | 70 | 88 |
| Method 3 | Cascade synthesis of 3-aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles | Substituted chalcones | CF₃SO₂Na, tBuONO, CH₃CN | 12 h | 80 | 75-92 |
Experimental Protocols
Method 1: Proposed Synthesis of this compound
Step 1: Synthesis of 5-(Thiophen-2-yl)isoxazole
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq).
-
Stir the mixture at room temperature for 2-3 hours until the formation of the oxime is complete (monitored by TLC).
-
In a separate flask, prepare the nitrile oxide precursor. To a solution of the crude oxime in a chlorinated solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) (1.1 eq) and triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
To this in-situ generated nitrile oxide, add a suitable acetylene source (e.g., ethynyltrimethylsilane, followed by deprotection).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Upon completion, work up the reaction mixture by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(thiophen-2-yl)isoxazole.
Step 2: Vilsmeier-Haack Formylation
-
In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (3.0 eq) to anhydrous N,N-dimethylformamide (DMF) (5.0 eq) dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-(thiophen-2-yl)isoxazole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: One-Pot Synthesis of (Z)-3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one
-
A mixture of thiophene-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) are stirred in a 50 wt% gluconic acid aqueous solution (5 mL) at 70 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 45 minutes), the reaction mixture is cooled.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are concentrated under reduced pressure to obtain the crude solid product.
-
The crude product is purified by crystallization from ethanol to yield (Z)-3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one.
Method 3: Synthesis of 3-aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles [1]
-
To a solution of the corresponding (E)-1-(thiophen-2-yl)-3-arylprop-2-en-1-one (chalcone) (0.2 mmol) in acetonitrile (2.0 mL) is added CF₃SO₂Na (Langlois' reagent) (0.4 mmol, 2.0 equiv) and tert-butyl nitrite (tBuONO) (0.4 mmol, 2.0 equiv).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate mixture as the eluent to afford the desired 3-aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole.
Mandatory Visualization
Caption: Workflow for the proposed synthesis of this compound.
Caption: Workflow for the one-pot synthesis of a thiophene-containing isoxazol-5(4H)-one.
Caption: Workflow for the cascade synthesis of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles.
Conclusion
This comparative guide outlines a feasible synthetic strategy for this compound and benchmarks it against alternative methods for synthesizing related isoxazole structures. The proposed two-step method offers a logical approach by first constructing the isoxazole ring and then introducing the desired functionality. Method 2 presents a highly efficient and environmentally friendly one-pot alternative for a related isoxazolone, highlighting the potential for green chemistry in this field. Method 3 demonstrates a sophisticated cascade reaction for the synthesis of complex, fluorinated thiophene-isoxazoles, showcasing the advancements in synthetic methodology. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including desired scale, available starting materials, and tolerance for multi-step procedures versus one-pot reactions. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Potent Anti-Cancer Activity of 5-Thiophen-2-yl-isoxazole Derivatives Unveiled in Multiple Cancer Cell Lines
A growing body of research highlights the significant potential of 5-Thiophen-2-yl-isoxazole derivatives as a promising class of anti-cancer agents. Studies reveal that these compounds exhibit potent cytotoxic effects across a range of human cancer cell lines, including breast, prostate, and lung cancer. Notably, certain derivatives have demonstrated superior activity compared to existing lead molecules, primarily by inducing programmed cell death, or apoptosis.
A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) have been synthesized and evaluated for their anti-cancer activities.[1] Among these, the derivative 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, referred to as TTI-6, has emerged as a particularly potent compound. In vitro screening revealed that TTI-6 exhibits a superior IC50 value of 1.91 μM against the MCF-7 human breast cancer cell line when compared to a previous lead molecule, TTI-4 (IC50 = 2.63 μM).[2] The cytotoxic efficacy of these derivatives has also been observed in other cancer cell lines such as 4T1 (murine breast cancer) and PC-3 (prostate cancer).[2]
Further investigations into the mechanism of action of these compounds indicate that their anti-cancer effects are mediated through the induction of apoptosis and cell cycle arrest.[1] In silico molecular docking studies suggest that these derivatives may exert their activity by inhibiting estrogen receptor alpha (ERα), a crucial nuclear hormone receptor implicated in the progression of several human cancers.[2] Structure-activity relationship (SAR) studies have underscored the importance of specific structural features for enhanced cytotoxicity, including an unsubstituted thiophene ring at the 5th position, a trifluoromethyl group at the 4th position, and an electron-rich trimethoxyphenyl ring at the 3rd position of the isoxazole core.[1]
Comparative Efficacy of 5-Thiophen-2-yl-isoxazole Derivatives
The following table summarizes the in vitro cytotoxicity of key 5-Thiophen-2-yl-isoxazole derivatives against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| TTI-6 | MCF-7 (Breast) | 1.91 | [2] |
| TTI-4 | MCF-7 (Breast) | 2.63 | [2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The anti-proliferative effect of the 5-Thiophen-2-yl-isoxazole derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, 4T1, PC-3) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: Following a 48-hour incubation period, the treatment medium is removed.
-
MTT Addition: 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
The induction of apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and flow cytometry.
-
Cell Treatment: Cells are treated with the IC50 concentration of the test compounds for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution is determined by flow cytometry after PI staining.
-
Cell Treatment: Cells are treated with the IC50 concentration of the test compounds for 48 hours.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Research Framework
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anti-cancer activity of 5-Thiophen-2-yl-isoxazole derivatives.
Caption: Experimental workflow for evaluating the in vitro efficacy of 5-Thiophen-2-yl-isoxazole derivatives.
Caption: Proposed signaling pathway for the anti-cancer activity of 5-Thiophen-2-yl-isoxazole derivatives.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of the 3-Carbaldehyde Group in Diverse Isoxazole Systems: A Guide for Researchers
The isoxazole ring is a privileged scaffold in medicinal chemistry, and the 3-carbaldehyde functional group serves as a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation and reduction.[1] The electrophilicity of the aldehyde carbon is modulated by the electronic properties of substituents on the isoxazole ring, thereby influencing its reactivity towards nucleophiles.
Influence of Substituents on Reactivity
The reactivity of the 3-carbaldehyde group is primarily governed by the electron density at the carbonyl carbon. Substituents on the isoxazole ring can either enhance or diminish this reactivity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro, cyano, or halo groups at the 5-position of the isoxazole ring are expected to increase the reactivity of the 3-carbaldehyde. By withdrawing electron density from the ring, these groups enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) : Conversely, electron-donating groups like alkyl or alkoxy groups at the 5-position are predicted to decrease the reactivity of the 3-carbaldehyde. These groups increase the electron density on the isoxazole ring, which in turn reduces the partial positive charge on the aldehyde carbon, thus making it less electrophilic.
This relationship is a fundamental principle in organic chemistry, where the electronic nature of substituents plays a crucial role in dictating the kinetic and thermodynamic outcomes of reactions.
Comparative Reactivity in Key Reactions
Below is a summary of the expected reactivity of the 3-carbaldehyde group in different isoxazole systems for three common and synthetically important reactions: the Wittig reaction, Aldol condensation, and reduction with sodium borohydride.
| Isoxazole System | Substituent at Position 5 | Expected Reactivity in Wittig Reaction | Expected Reactivity in Aldol Condensation | Expected Reactivity in Reduction (NaBH₄) |
| System A | Electron-Withdrawing Group (e.g., -NO₂) | High | High | High |
| System B | Halogen (e.g., -Cl, -Br) | Moderately High | Moderately High | Moderately High |
| System C | Unsubstituted (-H) | Moderate | Moderate | Moderate |
| System D | Electron-Donating Group (e.g., -CH₃, -OCH₃) | Low | Low | Low |
Experimental Protocols
Detailed methodologies for the Wittig reaction, Aldol condensation, and reduction of isoxazole-3-carbaldehydes are provided below. These are generalized protocols and may require optimization for specific substrates.
Wittig Reaction of Isoxazole-3-carbaldehyde
This protocol describes the olefination of an isoxazole-3-carbaldehyde to form a 3-(alkenyl)isoxazole derivative.
Materials:
-
Substituted Isoxazole-3-carbaldehyde
-
(Triphenylphosphoranylidene)acetate (or other suitable Wittig reagent)
-
Dry Toluene
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a solution of the substituted isoxazole-3-carbaldehyde (1.0 mmol) in dry toluene (10 mL), add the Wittig reagent (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired alkene.
Aldol Condensation of Isoxazole-3-carbaldehyde
This protocol outlines the base-catalyzed aldol condensation of an isoxazole-3-carbaldehyde with a ketone.
Materials:
-
Substituted Isoxazole-3-carbaldehyde
-
Acetone (or other enolizable ketone)
-
Ethanol
-
10% Aqueous Sodium Hydroxide solution
-
Deionized Water
Procedure:
-
Dissolve the substituted isoxazole-3-carbaldehyde (1.0 mmol) and the ketone (1.2 mmol) in ethanol (10 mL).
-
To this solution, add 10% aqueous sodium hydroxide (2 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated ketone.
Reduction of Isoxazole-3-carbaldehyde with Sodium Borohydride
This protocol describes the reduction of an isoxazole-3-carbaldehyde to the corresponding alcohol.
Materials:
-
Substituted Isoxazole-3-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated Aqueous Ammonium Chloride solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the substituted isoxazole-3-carbaldehyde (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Reactivity Workflow
The following diagrams illustrate the logical flow for evaluating the reactivity of the 3-carbaldehyde group in different isoxazole systems.
Caption: Workflow for comparing the reactivity of isoxazole-3-carbaldehydes.
Caption: Effect of substituents on the electrophilicity of the aldehyde.
References
Safety Operating Guide
Safe Disposal of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde: A Procedural Guide
The proper disposal of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, harmful if swallowed and causing serious eye irritation.[1] Adherence to strict disposal protocols is mandatory to mitigate risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical waste, tailored for research, scientific, and drug development professionals.
Chemical and Hazard Profile
A summary of the key identifiers and hazard information for this compound is presented below. This information is essential for a proper risk assessment before handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| Physical Form | Solid | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |
| Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Step-by-Step Disposal Protocol
The following procedures are based on general guidelines for hazardous chemical waste disposal and the specific hazards associated with isoxazole and thiophene-containing compounds.[2][3][4] Always consult and adhere to your institution's specific Environmental Health & Safety (EH&S) guidelines and local, state, and federal regulations. [5][6]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing standard laboratory PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield to protect against eye contact.[7]
-
A lab coat.
-
-
Use a Fume Hood: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
Step 2: Waste Segregation and Collection
-
Do Not Mix Wastes: Never mix this compound waste with other incompatible waste streams.[2][4] It should be segregated as a distinct hazardous chemical waste.
-
Solid Waste Collection:
-
Dry Chemical: Unused or expired this compound should be disposed of in its original manufacturer's container if possible.[3] If not, use a new, compatible container.
-
Contaminated Lab Supplies: Items such as gloves, weighing paper, and Kim Wipes that are contaminated with the chemical should be collected in a designated, clearly labeled, and sealed plastic bag or container.[3] These items are considered hazardous waste.
-
-
Liquid Waste Collection:
-
Contaminated Sharps: Any sharps (e.g., pipette tips, needles) contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container labeled as hazardous waste.[3]
Step 3: Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[5][10] The container must have a secure, screw-on cap.[3]
-
Apply a Hazardous Waste Label: As soon as you begin collecting waste in the container, affix a hazardous waste label provided by your institution's EH&S department.
-
Complete the Label: Clearly and accurately fill out all required information on the label, including:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
Step 4: Waste Storage
-
Designate a Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a lab tray or bin) to contain any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when you are actively adding waste.[3][10]
Step 5: Arranging for Final Disposal
-
Schedule a Pickup: Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), contact your institution's EH&S department to request a hazardous waste collection.[3]
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[4] The most common method for such organic compounds is high-temperature incineration in a facility equipped with scrubbers and afterburners.[4][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. pfw.edu [pfw.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks.
Personal Protective Equipment (PPE)
Effective protection against chemical exposure is paramount. The following table summarizes the recommended personal protective equipment when handling this compound.[1][2][3]
| PPE Category | Item | Specifications and Usage Notes |
| Eye and Face | Chemical Splash Goggles | Must be worn at all times to protect from splashes.[4] For high-risk operations like heating or pressure work, a face shield should be used in conjunction with goggles.[4] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are generally suitable for incidental contact with a broad range of chemicals.[5] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[6][7] |
| Body | Laboratory Coat | A properly fitting, buttoned lab coat made of a flame-resistant material like Nomex® is recommended to protect skin and clothing.[5] |
| Respiratory | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be required.[5][8] |
| Foot | Closed-Toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[6][7] |
Operational and Handling Protocol
Adherence to a strict handling protocol is essential for laboratory safety.[9]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label the container with the date of receipt and the full chemical name.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9] Keep containers tightly sealed.
Preparation and Handling:
-
Before handling, ensure that all necessary PPE is worn correctly.[2]
-
Conduct all work in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Use dedicated and clean glassware and equipment to prevent cross-contamination.[1]
-
Avoid direct contact with the skin and eyes. Do not smell or taste the chemical.[6]
-
When transferring the chemical, use a spatula or other appropriate tools. For solutions, use a pipette with a disposable tip.[1]
In Case of a Spill:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.[2]
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
Disposal Procedure:
-
Collect all solid waste in a clearly labeled, sealed, and chemically resistant container.
-
Collect all liquid waste in a separate, labeled, and sealed container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.[9]
-
Never dispose of this chemical down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. needle.tube [needle.tube]
- 3. hazmatschool.com [hazmatschool.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
